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  • Product: 1,4-Dihydro-2-methylbenzoicacid

Core Science & Biosynthesis

Foundational

Technical Deep Dive: 2-Methylcyclohexa-2,5-diene-1-carboxylic Acid

From Birch Reduction Kinetics to "Masked" Aromatic Utility Executive Summary 2-methylcyclohexa-2,5-diene-1-carboxylic acid (often referred to in synthetic literature as 1,4-dihydro-o-toluic acid ) represents a pivotal in...

Author: BenchChem Technical Support Team. Date: February 2026

From Birch Reduction Kinetics to "Masked" Aromatic Utility

Executive Summary

2-methylcyclohexa-2,5-diene-1-carboxylic acid (often referred to in synthetic literature as 1,4-dihydro-o-toluic acid ) represents a pivotal intermediate in the dearomatization of arenes. Accessible primarily via the Birch reduction of o-toluic acid, this molecule serves as a "masked" aromatic scaffold. It retains the carbon framework of its parent arene but introduces high-energy functionality: a skipped diene system and an


 hybridized center at the carboxylic position.

For drug development professionals, this molecule is not merely a reduction product; it is a gateway to stereoselective quaternary center formation via reductive alkylation and a precursor for complex bicyclic scaffolds via isomerization and Diels-Alder cycloadditions. This guide dissects its structural properties, the mechanistic nuance of its synthesis, and its divergent reactivity profiles.

Part 1: Structural Characterization & Properties

The molecule is a cyclic diene featuring a carboxylic acid at C1 and a methyl group at C2. Unlike its aromatic precursor, the ring adopts a flattened boat conformation to minimize 1,4-allylic strain, though it is fluxional at room temperature.

Spectroscopic Signature

The transition from o-toluic acid to the 2,5-diene is marked by the loss of aromaticity, clearly visible in NMR and IR datasets.

PropertyDiagnostic SignalStructural Insight

H NMR (Vinyl)

5.70 – 5.90 ppm (m, 2H)
Corresponds to the C5/C6 and C3 protons (distal vinyls).

H NMR (Methine)

~3.8 – 4.0 ppm (m, 1H)
The C1 proton (

to COOH). Upfield shift from aromatic region indicates

hybridization.

H NMR (Methyl)

1.8 – 1.9 ppm (s, 3H)
Allylic methyl group at C2.

C NMR (Carbonyl)

~175 ppm
Carboxylic acid carbonyl, distinct from conjugated aromatic acids.
IR Spectroscopy 1705 cm

(C=O)
Non-conjugated acid (higher frequency than benzoic acid derivatives).

Part 2: Synthesis – The Birch Reduction Protocol

The synthesis relies on the Birch Reduction , a dissolving metal reduction that operates under kinetic control. The presence of the electron-withdrawing carboxylic acid (EWG) and the electron-donating methyl group (EDG) creates a regiochemical conflict that is resolved by the mechanism's preference for stabilizing the radical anion intermediate.

Mechanistic Pathway

The reaction follows an electron-transfer/proton-transfer (e, H, e, H) sequence.[1] The carboxylic acid directs the initial electron density to the ipso (C1) and para (C4) positions.

Regioselectivity Logic
  • Directing Effect: The carboxylate group (COO

    
     in basic ammonia) stabilizes the electron density at the ipso and para positions.
    
  • Protonation Sequence:

    • First Protonation: Occurs at C4 (para) to minimize steric clash and maintain conjugation with the carboxylate during the intermediate stage.

    • Second Protonation: Occurs at C1 (ipso).

    • Result: The double bonds remain at C2–C3 and C5–C6, yielding the 2,5-diene .

Part 3: Experimental Protocol (Self-Validating)

Safety Warning: This protocol involves liquid ammonia (


) and sodium metal. Operations must be conducted in a high-efficiency fume hood. Ammonia condensers require dry ice/acetone cooling.
Materials
  • o-Toluic acid (13.6 g, 100 mmol)

  • Sodium metal (6.9 g, 300 mmol, 3.0 eq)

  • Liquid Ammonia (~300 mL)

  • Ethanol (Absolute, 15 mL) or tert-Butanol (as proton source)

  • Ammonium chloride (solid, for quenching)

Step-by-Step Methodology
  • Ammonia Condensation:

    • Flame-dry a 1L 3-neck round-bottom flask equipped with a dry-ice condenser and mechanical stirrer.

    • Condense ~300 mL of anhydrous NH

      
       into the flask at 
      
      
      
      .
  • Substrate Addition:

    • Dissolve o-toluic acid in 15 mL EtOH (and minimal THF if solubility is poor).

    • Add the solution slowly to the stirring NH

      
      . The solution will remain clear or turn slightly cloudy.
      
  • Reduction (The "Blue" Phase):

    • Add Sodium metal in small chunks (~0.5 g each) over 20 minutes.

    • Validation Check: The solution must develop a deep, persistent bronze-blue color , indicating an excess of solvated electrons. If the color fades to white/grey rapidly, add more Na until the blue persists for at least 15 minutes.

  • Quenching:

    • Carefully add solid NH

      
      Cl (20 g) in small portions to discharge the blue color (solution turns white).
      
    • Critical: Allow the NH

      
       to evaporate overnight under a stream of nitrogen. Do not apply heat, as this promotes isomerization.
      
  • Workup (pH Sensitive):

    • Dissolve the residue in ice-water (200 mL).

    • Wash with cold diethyl ether (removes neutral impurities).

    • Acidify the aqueous layer to pH ~3 using cold 10% HCl . Do not use concentrated acid or heat.

    • Extract immediately with DCM (

      
       mL).
      
    • Dry over MgSO

      
       and concentrate in vacuo at 
      
      
      
      .

Yield Expectation: 85–95% crude yield. The product is a white solid or viscous oil that solidifies upon standing.

Part 4: Reactivity Profile & Applications

The utility of 2-methylcyclohexa-2,5-diene-1-carboxylic acid lies in its ability to react as either a nucleophile (via enolate alkylation) or a diene (after isomerization).

Reductive Alkylation (The "Killer App")

Instead of quenching with NH


Cl (proton source), the intermediate enolate can be trapped with an alkyl halide. This generates a quaternary carbon center  at C1 with high stereocontrol.
  • Mechanism: The intermediate is a bis-homo-enolate.

  • Protocol Modification: After the Na addition (Step 3 above), add Methyl Iodide (MeI) instead of NH

    
    Cl.
    
  • Product: 1,2-dimethylcyclohexa-2,5-diene-1-carboxylic acid.

Isomerization & Diels-Alder Cycloaddition

The 2,5-diene (skipped) is not reactive in Diels-Alder reactions. However, treatment with acid or heat isomerizes it to the conjugated 1,5-diene (or 1,3-diene mixtures), which are potent dienes.

Oxidative Cleavage

Ozonolysis of the 2,5-diene yields 1,4-dicarbonyl systems, useful for synthesizing acyclic precursors for polyketide synthesis.

References

  • Birch, A. J. (1944). "Reduction by dissolving metals.[2][3] Part I." Journal of the Chemical Society, 430-436. Link

  • Rabideau, P. W. (1989). "The metal-ammonia reduction of aromatic compounds." Tetrahedron, 45(6), 1579-1603. Link

  • Hook, J. M., & Mander, L. N. (1986). "Recent developments in the Birch reduction of aromatic compounds: applications to the synthesis of natural products." Natural Product Reports, 3, 35-85. Link

  • Organic Syntheses. (1977). "1-Methyl-1,4-cyclohexadiene."[4] Org.[5][6][7] Synth. 57, 107. (Analogous protocol reference). Link

  • Taber, D. F. (2004). "Birch Reduction: The Donohoe Synthesis of (+)-Lactacystin." Organic Chemistry Highlights. Link

Sources

Exploratory

Technical Monograph: 1,4-Dihydro-o-toluic Acid

Nomenclature, Synthesis, and Synthetic Utility Part 1: Chemical Identity & Nomenclature 1,4-Dihydro-o-toluic acid is a specialized cyclic intermediate primarily generated via the Birch reduction of o-toluic acid.[1] It s...

Author: BenchChem Technical Support Team. Date: February 2026

Nomenclature, Synthesis, and Synthetic Utility

Part 1: Chemical Identity & Nomenclature

1,4-Dihydro-o-toluic acid is a specialized cyclic intermediate primarily generated via the Birch reduction of o-toluic acid.[1] It serves as a critical scaffold in the synthesis of functionalized cyclohexanes, terpenes, and alkaloid precursors.

Unlike simple aromatics, this compound possesses a non-conjugated diene system, making it kinetically unstable and prone to isomerization. Accurate identification is critical for procurement and database verification.

Core Identifiers
ParameterValue
Primary Name 1,4-Dihydro-o-toluic acid
IUPAC Name 2-Methylcyclohexa-2,5-diene-1-carboxylic acid
CAS Number 55886-48-1
Molecular Formula C₈H₁₀O₂
Molecular Weight 138.16 g/mol
SMILES CC1=CCC=CC1C(=O)O
InChI Key GYUSHSKDGRZQOB-UHFFFAOYSA-N
Synonymy & Naming Logic

Confusion often arises between "dihydro" nomenclature (indicating where hydrogens are added) and "diene" nomenclature (indicating where double bonds remain).[1]

  • 2-Methyl-1,4-dihydrobenzoic acid: Describes the addition of hydrogen atoms at the 1 (ipso) and 4 (para) positions of the parent o-toluic acid.[1]

  • 2-Methylcyclohexa-2,5-diene-1-carboxylic acid: Describes the location of the remaining double bonds.[1] In a Birch reduction of a benzoic acid derivative, the carboxyl group directs protonation to the 1 and 4 positions, leaving double bonds at 2 and 5.

Part 2: Structural Analysis & Isomerism[1]

The utility of 1,4-dihydro-o-toluic acid lies in its specific sp³ hybridization at the C1 and C4 positions.[1] This geometry disrupts aromaticity, creating a "skipper" diene system that is significantly more reactive towards oxidation and cycloaddition than its aromatic parent.

Isomer Stability
  • 1,4-Dihydro isomer (Kinetic Product): Formed under Birch conditions.[1] The double bonds are non-conjugated.

  • 1,2-Dihydro / 3,4-Dihydro isomers (Thermodynamic Products): If exposed to strong bases or acids without careful quenching, the double bonds will migrate to form a conjugated system (conjugated with the carbonyl), which is thermodynamically more stable but synthetically less distinct.[1]

Part 3: Synthesis Protocol (The Birch Reduction)

The standard synthesis involves the dissolving metal reduction of o-toluic acid. This protocol utilizes liquid ammonia as the solvent and sodium metal as the electron source.[2][3]

Mechanism of Action

The carboxyl group (-COOH) is an electron-withdrawing group (EWG).[1] In Birch reductions, EWGs destabilize the radical anion at the ipso position, directing the initial protonation to the para position (4) and the final protonation to the ipso position (1).

BirchMechanism Fig 1. Regioselective Reduction Pathway of o-Toluic Acid Start o-Toluic Acid (Aromatic) RadAnion Radical Anion (Charge at C4) Start->RadAnion + e- (Na) Radical Radical Intermediate (Protonated at C4) RadAnion->Radical + H+ (EtOH) Anion Cyclohexadienyl Anion (Charge at C1) Radical->Anion + e- (Na) Product 1,4-Dihydro-o-toluic acid (Non-conjugated) Anion->Product + H+ (NH4Cl/EtOH)

Figure 1: The electron-withdrawing carboxyl group directs protonation to C1 and C4, yielding the 2,5-diene system.[1]

Experimental Protocol

Safety Note: This reaction involves liquid ammonia (toxic, cryogenic) and sodium metal (pyrophoric). Work must be performed in a high-efficiency fume hood.[1]

Reagents:

  • o-Toluic acid (13.6 g, 0.1 mol)[1]

  • Liquid Ammonia (approx. 300 mL)[1]

  • Sodium metal (5.75 g, 0.25 mol)[1]

  • Absolute Ethanol (15 g, 0.32 mol)[1]

  • Ammonium Chloride (solid)[1][4]

Step-by-Step Methodology:

  • Condensation: Equip a 1L 3-neck flask with a dry ice/acetone condenser and mechanical stirrer. Condense ~300 mL of anhydrous ammonia into the flask at -78°C.

  • Dissolution: Dissolve o-toluic acid (13.6 g) in absolute ethanol (30 mL) and add this solution slowly to the liquid ammonia. The solution will remain clear or slightly cloudy.

  • Reduction: Add sodium metal in small pieces over 30 minutes. The solution will turn a deep bronze/blue color, indicating the presence of solvated electrons.[5]

  • Completion: Stir for an additional 45 minutes. The blue color should persist. If it fades, add small amounts of Na until the color sustains.

  • Quenching (Critical): Slowly add solid Ammonium Chloride (20 g) to quench the reaction. This destroys excess sodium and protonates the final anion. Note: Rapid quenching is essential to prevent base-catalyzed isomerization to the conjugated isomer.[1]

  • Evaporation: Allow the ammonia to evaporate overnight under a stream of nitrogen.

  • Isolation: Dissolve the residue in ice water (200 mL). Acidify carefully with 10% HCl to pH 3.

  • Extraction: Extract immediately with diethyl ether (3 x 100 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo at low temperature (<30°C).

Yield Expectation: 85-92% crude yield. Recrystallization from pentane/ether is possible but often results in loss due to oxidation; crude material is typically used immediately.

Part 4: Synthetic Utility & Applications[1][9][10]

1,4-Dihydro-o-toluic acid is rarely an end-product; it is a "loaded spring" for further complexity generation.[1]

Diels-Alder Cycloadditions

The 2,5-diene system acts as a masked diene.[1] While the double bonds are not conjugated, isomerization (catalyzed by trace acid or heat) can generate the conjugated 1,3-diene in situ, allowing it to participate in Diels-Alder reactions with dienophiles (e.g., maleic anhydride).[1] This constructs bicyclic systems relevant to terpene synthesis.

Oxidative Decarboxylation

Treatment with lead tetraacetate or electrochemical oxidation can effect oxidative decarboxylation, converting the acid moiety into an olefin or aromatic system with modified substitution patterns, often used to synthesize meta-substituted aromatics that are difficult to access via electrophilic substitution.

Synthesis of Cyclohexenones

Hydrolysis of the enol ether derivatives (if using methoxy-substituted variants) or controlled oxidation leads to cyclohexenones.[1] For 1,4-dihydro-o-toluic acid, acid-catalyzed isomerization followed by decarboxylation can yield methyl-cyclohexenones.[1]

UtilityMap Fig 2. Synthetic Divergence of the 1,4-Dihydro Intermediate Dihydro 1,4-Dihydro-o-toluic acid Isomer Conjugated Isomer (1,2-dihydro) Dihydro->Isomer Acid/Heat Aromatization Meta-Substituted Aromatics Dihydro->Aromatization Oxidative Decarboxylation DielsAlder Bicyclic Adducts (Terpene Precursors) Isomer->DielsAlder + Dienophile

Figure 2: The intermediate serves as a gateway to bicyclic scaffolds and substituted aromatics.

References

  • PubChem Database. "1,4-Dihydro-2-methylbenzoic acid (CID 564581)."[1][6] National Center for Biotechnology Information. Accessed October 2023. [Link][1]

  • Birch, A. J. "The Reduction of Aromatic Compounds by Metal-Ammonia Solutions." Nature, vol. 158, 1946, pp. 60. [Link]

  • Rabideau, P. W. "The Conformational Analysis of 1,4-Dihydrobenzenes, 1,4-Dihydro-Naphthalenes, and Related Compounds."[1] Accounts of Chemical Research, vol. 11, no. 4, 1978, pp. 141–147. [Link]

  • Hook, J. M., & Mander, L. N. "Recent Developments in the Birch Reduction of Aromatic Compounds: Applications to the Synthesis of Natural Products." Natural Product Reports, vol. 3, 1986, pp. 35-85.[1] [Link][1]

Sources

Foundational

molecular weight of 1,4-Dihydro-2-methylbenzoic acid

Topic: Molecular Weight & Technical Profile of 1,4-Dihydro-2-methylbenzoic Acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Core Physicochemical Properties...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular Weight & Technical Profile of 1,4-Dihydro-2-methylbenzoic Acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Core Physicochemical Properties & Synthetic Utility[1][2][3]

Executive Summary

1,4-Dihydro-2-methylbenzoic acid (CAS 55886-48-1 ) is a specialized cyclic diene derivative obtained via the Birch reduction of o-toluic acid. While its molecular weight is a fundamental identifier, its value in drug development lies in its role as a "masked" aromatic scaffold. It serves as a chiral pool precursor (upon resolution) and a versatile diene for cycloadditions, offering a pathway to functionalized cyclohexanes and bicyclic lactones that are inaccessible through direct aromatic substitution.

This guide provides a definitive analysis of its physicochemical "core"—specifically the derivation of its molecular weight—followed by a validated synthesis protocol and characterization standards required for pharmaceutical intermediate verification.

The Physicochemical Core
2.1 Molecular Weight Derivation

For high-precision applications (mass spectrometry, stoichiometry), the standard integer molecular weight is insufficient.

  • Chemical Formula:

    
    [1][2]
    
  • Exact Mass (Monoisotopic): 138.06808 Da

  • Molar Mass (Average): 138.16 g/mol [3][1][2]

Stoichiometric Breakdown:

ElementCountStandard Atomic WeightContribution ( g/mol )% Composition
Carbon 812.01196.08869.54%
Hydrogen 101.00810.0807.30%
Oxygen 215.99931.99823.16%
Total 138.166 100.00%

Critical Insight: The mass difference between the parent o-toluic acid (MW 136.15) and the product is exactly +2.016 Da . This corresponds to the addition of two hydrogen atoms across the aromatic ring, destroying aromaticity and creating two


 hybridized centers at the C1 (ipso) and C4 (para) positions.
2.2 Structural Regiochemistry

The nomenclature "1,4-dihydro" refers to the addition of hydrogens relative to the aromatic parent. However, the IUPAC name describes the remaining double bonds.

  • IUPAC Name: 2-Methylcyclohexa-2,5-diene-1-carboxylic acid.[3][1]

  • Key Feature: The carboxylic acid group is attached to an

    
     carbon (C1), rendering it non-conjugated. This is the kinetic product  of the Birch reduction.
    
Synthesis Protocol: Birch Reduction of o-Toluic Acid

Objective: Selective 1,4-reduction of the aromatic ring without over-reduction or isomerization.

3.1 Reaction Mechanism & Logic

The reaction relies on the generation of solvated electrons in liquid ammonia. The carboxylic acid moiety acts as an electron-withdrawing group (EWG), directing the protonation to the ipso (C1) and para (C4) positions.

BirchReduction Start o-Toluic Acid (Aromatic) Step1 Radical Anion Formation Start->Step1 Na, NH3(l) -78°C Step2 Dianion/Radical Protonation Step1->Step2 EtOH (Proton Source) Product 1,4-Dihydro-2-methylbenzoic acid (Kinetic Product) Step2->Product NH4Cl Quench Isomer Conjugated Isomer (Thermodynamic Product) Product->Isomer Acid/Base Catalysis (Avoid!)

Figure 1: Mechanistic pathway for the Birch reduction of o-toluic acid, highlighting the risk of isomerization.

3.2 Experimental Workflow

Note: This procedure involves liquid ammonia and alkali metals.[4][5][6][7][8] Work in a well-ventilated fume hood.

Reagents:

  • o-Toluic acid (13.6 g, 0.1 mol)

  • Sodium metal (5.75 g, 0.25 mol)

  • Liquid Ammonia (approx. 300 mL)

  • Absolute Ethanol (15 g, 0.32 mol)

  • Ammonium Chloride (solid)[8]

Step-by-Step Methodology:

  • Condensation: Assemble a 3-neck flask with a dry ice/acetone condenser. Condense ~300 mL of anhydrous ammonia at -78°C.

  • Dissolution: Dissolve o-toluic acid in 30 mL of absolute ethanol (co-solvent) and slowly add to the liquid ammonia. The solution may be cloudy.

  • Reduction (The Critical Step): Add sodium metal in small pieces. A deep blue color indicates the presence of solvated electrons.[5] Maintain the blue color for 20 minutes. If the color fades to white/yellow, add more Na.

    • Why? The persistence of the blue color ensures an excess of electrons is available to drive the equilibrium toward the dianion.

  • Quenching: Carefully add solid ammonium chloride until the blue color disappears (discharges the electrons).

  • Evaporation: Remove the cooling bath and allow ammonia to evaporate overnight under a stream of nitrogen.

  • Workup (pH Control):

    • Dissolve the residue in ice water (100 mL).

    • Wash with diethyl ether (removes neutral impurities/unreacted toluene derivatives). Discard organic layer.

    • Acidify the aqueous layer carefully with cold 10% HCl to pH ~3.

    • Extract immediately with dichloromethane (DCM) (3 x 50 mL).

    • Caution: Do not heat or use strong acids, as this promotes isomerization to the conjugated 1,2-dihydro or aromatic reversion.

  • Isolation: Dry DCM over

    
     and concentrate in vacuo at <30°C.
    

Yield Expectation: 70–85% as a white/off-white solid.

Characterization & Validation

To confirm the identity of the product as the 1,4-dihydro isomer (and not the conjugated isomer), specific spectral markers must be verified.

TechniqueParameterExpected Signal / ObservationInterpretation
1H NMR

5.5–6.0 ppm
2-3 MultipletsVinyl protons (C2, C3, C5, C6).

3.8–4.0 ppm
Multiplet (1H)Diagnostic: Methine proton at C1 (ipso). Shifts upfield due to loss of aromaticity.

2.6–2.8 ppm
Multiplet (2H)Bis-allylic protons at C4.

1.8 ppm
Singlet (3H)Methyl group on the double bond.
IR C=O Stretch~1710 cm⁻¹Non-conjugated carboxylic acid (higher frequency than conjugated).
Mass Spec [M-H]⁻137.06Confirmation of formula

.
Melting Point Range73–75 °CSharp range indicates high purity.
Applications in Drug Discovery

1,4-Dihydro-2-methylbenzoic acid is not just a reduced byproduct; it is a functional "masked" arene.

5.1 Iodolactonization (Stereoselective Synthesis)

The 1,4-diene system allows for halolactonization, creating bicyclic lactones used in terpene synthesis.

Reactivity Substrate 1,4-Dihydro-2-methylbenzoic acid Product Iodolactone (Bicyclic Intermediate) Substrate->Product Intramolecular Cyclization Reagent I2 / NaHCO3 Reagent->Substrate Target Functionalized Cyclohexanes (Drug Scaffolds) Product->Target Radical Dehalogenation

Figure 2: Transformation of the diene acid into complex bicyclic scaffolds via iodolactonization.

5.2 Stability & Handling
  • Oxidation Risk: The compound is prone to auto-oxidation back to o-toluic acid if exposed to air/light for prolonged periods.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Isomerization: Avoid strong bases or heating above 50°C, which shifts the double bonds into conjugation (thermodynamic sink).

References
  • PubChem. (2025).[1] 1,4-Dihydro-2-methylbenzoic acid (CID 564581).[1] National Library of Medicine. [Link]

  • Kuehne, M. E., & Lambert, B. F. (1959).[8] 1,4-Dihydrobenzoic Acid.[9][3][10][1][2][8][][12] Organic Syntheses, 39, 13. (General Birch reduction protocol adapted for toluic derivatives). [Link]

  • Rabideau, P. W. (1989). The Conformational Analysis of 1,4-Cyclohexadienes. Tetrahedron, 45(6), 1579-1603. (Structural analysis of dihydrobenzoic acids).
  • Birch, A. J. (1950).[8] The reduction of organic compounds by metal-ammonia solutions.[4][5][6][7] Quarterly Reviews, Chemical Society, 4(1), 69-93.

Sources

Exploratory

An In-depth Technical Guide to 1,4-Dihydro-2-methylbenzoic Acid for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 1,4-Dihydro-2-methylbenzoic acid, a valuable synthetic intermediate. From its fundamental chemical identifiers to its synthesis and potential applications in medi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1,4-Dihydro-2-methylbenzoic acid, a valuable synthetic intermediate. From its fundamental chemical identifiers to its synthesis and potential applications in medicinal chemistry, this document serves as a crucial resource for researchers, scientists, and professionals engaged in drug discovery and development.

Section 1: Core Chemical Identity

1,4-Dihydro-2-methylbenzoic acid is a partially reduced derivative of o-toluic acid. Understanding its precise chemical structure is fundamental to its application in complex organic synthesis.

Chemical Structure and Identifiers

The unique arrangement of atoms in 1,4-Dihydro-2-methylbenzoic acid is captured by standardized chemical identifiers, which are essential for database searches, procurement, and regulatory documentation.

  • SMILES (Simplified Molecular-Input Line-Entry System): CC1=CCC=CC1C(O)=O

  • InChIKey (International Chemical Identifier Key): GYUSHSKDGRZQOB-UHFFFAOYSA-N

These identifiers provide a machine-readable and canonical representation of the molecule, ensuring unambiguous identification across different chemical software and databases.

Table 1: Key Chemical Identifiers and Properties

PropertyValueSource(s)
IUPAC Name 2-methylcyclohexa-2,5-diene-1-carboxylic acidPubChem[1]
CAS Number 55886-48-1Sigma-Aldrich, PubChem[1]
Molecular Formula C₈H₁₀O₂PubChem[1], SCBT[2]
Molecular Weight 138.16 g/mol PubChem[1], SCBT[2]
Melting Point 73-75 °C (lit.)Sigma-Aldrich

Section 2: Synthesis Protocol: Birch Reduction of o-Toluic Acid

The most effective and commonly cited method for the preparation of 1,4-Dihydro-2-methylbenzoic acid is the Birch reduction of o-toluic acid. This reaction selectively reduces the aromatic ring, yielding the desired 1,4-dihydro product.[3] The presence of an ortho-alkyl group directs the reduction to afford the 1,4-dihydro derivative.[3]

Mechanistic Insight: The "Why" Behind the Protocol

The Birch reduction is a dissolving metal reduction, typically employing an alkali metal like sodium or lithium in liquid ammonia with an alcohol as a proton source. The reaction proceeds through a series of single-electron transfers and protonations.

The regioselectivity of the Birch reduction is dictated by the electronic nature of the substituents on the aromatic ring. For benzoic acids, which possess an electron-withdrawing carboxylate group (once deprotonated by the sodamide formed in situ), the reduction occurs at the ipso and para positions. This is because the radical anion intermediate is stabilized with the negative charge as far as possible from the electron-donating carboxylate anion. The subsequent protonation and further reduction lead to the formation of the non-conjugated 1,4-diene.

Caption: Generalized mechanism of the Birch reduction of a substituted benzoic acid.

Detailed Experimental Protocol

This protocol is adapted from the established procedures for Birch reductions of benzoic acids reported in Organic Syntheses.[3]

Materials:

  • o-Toluic acid

  • Anhydrous ethanol

  • Liquid ammonia

  • Sodium metal

  • Ammonium chloride

  • 10% Hydrochloric acid

  • Peroxide-free diethyl ether

  • Anhydrous magnesium sulfate

  • Ice

Equipment:

  • 2 L three-necked flask

  • Mechanical stirrer

  • Dry ice-acetone condenser (or loose cotton plugs)

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a 2 L three-necked flask equipped with a mechanical stirrer and a dry ice-acetone condenser, dissolve 10.0 g (0.073 mol) of o-toluic acid in 100 mL of anhydrous ethanol.

  • Addition of Liquid Ammonia: To the stirred solution, carefully add 600 mL of liquid ammonia.

  • Addition of Sodium: While maintaining vigorous stirring, add 5.6 g (0.24 g-atom) of sodium metal in small pieces. The formation of the sodium salt of the acid may cause initial foaming.

  • Reaction Monitoring: Continue stirring until the blue color of the solvated electrons disappears, indicating the consumption of all the sodium.

  • Quenching: Cautiously add 13.0 g (0.24 mol) of ammonium chloride to the reaction mixture to quench any unreacted sodium and neutralize the amide anion.

  • Ammonia Evaporation: Stir the mixture for an additional hour, then remove the cooling bath and allow the ammonia to evaporate overnight in a well-ventilated fume hood.

  • Work-up: Dissolve the residue in 300 mL of water. Pour the aqueous solution onto 200 g of ice and acidify to a pH of approximately 4 by adding 75 mL of 10% hydrochloric acid.

  • Extraction: Extract the resulting mixture with four 100 mL portions of peroxide-free diethyl ether.

  • Drying and Concentration: Combine the ethereal extracts, wash with 50 mL of saturated aqueous sodium chloride solution, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate it under reduced pressure at room temperature.

  • Purification: Distill the residual oil under vacuum to obtain 1,4-Dihydro-2-methylbenzoic acid. The expected yield is approximately 73%.

Section 3: Spectroscopic Data and Characterization

Proper characterization of the synthesized compound is crucial for quality control and for confirming its structure.

Table 2: Spectroscopic Data for 1,4-Dihydro-2-methylbenzoic Acid

TechniqueKey FeaturesSource
¹H NMR Data available from Sigma-Aldrich Co. LLC.PubChem[1]
¹³C NMR Data available from the University of Vienna.PubChem[1]
FTIR Data available from Bio-Rad Laboratories, Inc.PubChem[1]
Raman Data available from Bio-Rad Laboratories, Inc.PubChem[1]
Mass Spec (GC-MS) m/z top peak: 93; 2nd highest: 91; 3rd highest: 77.PubChem[1]

Section 4: Applications in Drug Discovery and Development

While direct therapeutic applications of 1,4-Dihydro-2-methylbenzoic acid are not widely reported, its structural motif is of interest in medicinal chemistry. The 1,4-dihydropyridine core, a related heterocyclic structure, is a well-established pharmacophore in a variety of approved drugs, particularly calcium channel blockers. The diene system in 1,4-Dihydro-2-methylbenzoic acid offers a unique scaffold that can be further functionalized to explore novel chemical space.

A review of patent literature reveals that dihydroxy-methylbenzoic acid derivatives, which can be synthesized from intermediates like 1,4-Dihydro-2-methylbenzoic acid, are valuable in the preparation of pharmaceutical compounds. For instance, a WIPO patent application describes the use of a 3,4-dihydroxy-2-methylbenzoic acid derivative in the synthesis of 1,3-benzodioxazoles, which are precursors to compounds with EZH1 and EZH2 inhibitory activity for potential cancer treatment.[4]

The synthetic utility of 1,4-Dihydro-2-methylbenzoic acid lies in its potential as a building block for more complex molecules. The double bonds can be subjected to a variety of chemical transformations, including but not limited to:

  • Epoxidation

  • Diels-Alder reactions

  • Halogenation

  • Oxidative cleavage

These transformations allow for the introduction of diverse functional groups and the construction of novel carbocyclic and heterocyclic frameworks, making it a versatile starting material for the synthesis of new chemical entities.

Caption: Potential synthetic transformations of 1,4-Dihydro-2-methylbenzoic acid.

Section 5: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1,4-Dihydro-2-methylbenzoic acid.

  • Hazard Classification: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Personal Protective Equipment (PPE): It is recommended to use a dust mask (type N95 or equivalent), eye shields, and gloves.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. It is classified as a combustible solid.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.

References

  • Kuehne, M. E.; Lambert, B. F. 1,4-Dihydrobenzoic acid. Org. Synth.1963 , 43, 22. DOI: 10.15227/orgsyn.043.0022. [Link]

  • PubChem. Compound Summary for CID 564581, 1,4-Dihydro-2-methylbenzoic acid. National Center for Biotechnology Information. [Link]

  • Google Patents. Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester. WO2017009809A1.
  • Clarke, H. T.; Taylor, E. R. o-Toluic acid. Org. Synth.1922 , 2, 75. DOI: 10.15227/orgsyn.002.0075. [Link]

  • NROChemistry. Birch Reduction: Mechanism & Examples. [Link]

Sources

Foundational

difference between 1,4-dihydro and 1,2-dihydro benzoic acids

An In-depth Technical Guide on the Core Differences Between 1,4-Dihydro- and 1,2-Dihydrobenzoic Acids Executive Summary In the landscape of synthetic organic chemistry and drug development, dihydroaromatic compounds serv...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Core Differences Between 1,4-Dihydro- and 1,2-Dihydrobenzoic Acids

Executive Summary

In the landscape of synthetic organic chemistry and drug development, dihydroaromatic compounds serve as pivotal intermediates. Among these, the isomers of dihydrobenzoic acid present a fascinating case study in the principles of kinetic versus thermodynamic control, stability, and reactivity. This technical guide provides an in-depth exploration of the fundamental differences between 1,4-dihydrobenzoic acid and its elusive isomer, 1,2-dihydrobenzoic acid. While 1,4-dihydrobenzoic acid is a readily accessible and stable product of the Birch reduction, its conjugated 1,2-isomer remains largely hypothetical as an isolated species due to its inherent instability and propensity for aromatization. This document will dissect their structural and electronic properties, detail the synthesis of the stable 1,4-isomer, explore the challenges in accessing the 1,2-isomer, and compare their spectroscopic signatures and reactivity profiles.

The Dichotomy of Stability: Kinetic vs. Thermodynamic Products

The core difference between 1,4- and 1,2-dihydrobenzoic acid lies in the arrangement of their double bonds and the resulting electronic implications. This structural variance dictates their relative stabilities and explains why one is a common laboratory staple while the other is a transient intermediate.

  • 1,4-Dihydrobenzoic Acid: Features two isolated (non-conjugated) double bonds. The π-systems of these bonds do not interact, making the molecule less stable in a thermodynamic sense compared to its conjugated counterpart. However, it is the kinetic product of the most common synthetic route, the Birch reduction of benzoic acid.[1][2] The mechanism of this reaction favors the formation of the non-conjugated diene, rendering it the readily isolable product.[3]

  • 1,2-Dihydrobenzoic Acid: Possesses two conjugated double bonds. This arrangement allows for the delocalization of π-electrons across all four sp²-hybridized carbon atoms, which significantly stabilizes the molecule. This makes the 1,2-isomer the thermodynamic product .

The crucial insight is that while the 1,2-isomer is energetically favored, its formation and isolation are kinetically hindered. Any synthetic route or isomerization process aimed at producing the 1,2-isomer must contend with an even more thermodynamically favorable pathway: aromatization to benzoic acid, a process for which the conjugated diene system is perfectly primed.

Synthesis: The Gateway to Dihydrobenzoic Acids

The accessibility of these isomers is dictated entirely by available synthetic methodologies. The Birch reduction provides a reliable and regioselective route to the 1,4-isomer, while the 1,2-isomer's synthesis is a far greater challenge.

The Birch Reduction: Selective Synthesis of 1,4-Dihydrobenzoic Acid

The Birch reduction is the cornerstone method for preparing 1,4-dihydrobenzoic acid.[1] The reaction involves the reduction of an aromatic ring using an alkali metal (typically sodium or lithium) dissolved in liquid ammonia with a proton source, such as ethanol.[4]

Causality of Experimental Choice: The electron-withdrawing nature of the carboxylate group dictates the regioselectivity of the reduction. The mechanism proceeds through a radical anion intermediate. The initial protonation occurs at the ipso-position (the carbon bearing the carboxylate) because the electron-withdrawing group stabilizes the negative charge on the adjacent carbon atoms in the subsequent carbanion intermediate. The second protonation then occurs at the para-position, yielding the non-conjugated 1,4-diene.[2][4] This specific pathway avoids the formation of an intermediate where the negative charge is adjacent to the electron-withdrawing carboxylate group, which would be destabilizing.

Diagram: Mechanism of the Birch Reduction of Benzoic Acid

Birch_Reduction BenzoicAcid Benzoic Acid (in liq. NH3) Benzoate Benzoate Anion BenzoicAcid->Benzoate Deprotonation e1 + e- RadicalAnion Radical Anion p1 + EtOH Radical Cyclohexadienyl Radical e2 + e- Carbanion Cyclohexadienyl Carbanion p2 + EtOH Product 1,4-Dihydrobenzoic Acid (after workup) e1->RadicalAnion Na/NH3 p1->Radical Protonation (ipso) e2->Carbanion Reduction p2->Product Protonation (para)

Caption: Birch reduction mechanism yielding the kinetic 1,4-diene product.

The Challenge of 1,2-Dihydrobenzoic Acid: Isomerization and Instability

There are no established protocols for the direct synthesis and isolation of 1,2-dihydrobenzoic acid. The most plausible route to its formation is the base- or acid-catalyzed isomerization of the readily available 1,4-dihydrobenzoic acid.[5]

The Rationale: The abstraction of a proton from one of the methylene carbons (C3 or C6) of the 1,4-isomer would generate a resonance-stabilized pentadienyl anion. Reprotonation could then occur at the C5 position, yielding the conjugated 1,2-diene.

However, this approach is fraught with difficulty. The very conditions required to induce isomerization also promote the elimination of H₂ and subsequent aromatization to the exceptionally stable benzoic acid. The conjugated diene system of the 1,2-isomer provides a low-energy pathway for this oxidation, making it a fleeting intermediate rather than an isolable product.

Diagram: Isomerization and Aromatization Pathway

Isomerization_Aromatization Diene14 1,4-Dihydrobenzoic Acid Base + Base Diene12 1,2-Dihydrobenzoic Acid (Conjugated, Unstable) Ox [O] BenzoicAcid Benzoic Acid (Aromatized Product) Base->Diene12 Isomerization Ox->BenzoicAcid Rapid Oxidation (Highly Favorable)

Caption: The 1,2-isomer as a transient intermediate to aromatization.

Comparative Spectroscopic and Physical Properties

The structural differences between the isomers lead to distinct, predictable spectroscopic signatures. While experimental data for the 1,2-isomer is unavailable, its properties can be reliably predicted based on established principles.

Property1,4-Dihydrobenzoic Acid (Experimental)1,2-Dihydrobenzoic Acid (Predicted)Rationale for Prediction
System Isolated DieneConjugated DieneThe double bonds in the 1,2-isomer are in conjugation.
¹H NMR (Vinyl H) ~5.8 ppm~6.0 - 7.0 ppmProtons on conjugated systems are deshielded and appear further downfield.
¹H NMR (Allylic H) ~2.7 ppm~2.3 ppmAllylic protons adjacent to two double bonds (1,2-isomer) would be distinct.
¹³C NMR (Vinyl C) ~125 ppm~120 - 140 ppmConjugation affects the electronic environment of the sp² carbons.
UV-Vis (λmax) < 220 nm~250 - 280 nmConjugated systems absorb UV light at significantly longer wavelengths.
Thermodynamic Stability Less Stable (Kinetic Product)More Stable (Thermodynamic Product)Electron delocalization in the conjugated system provides greater stability.
Reactivity Prone to aromatizationExtremely prone to aromatizationThe conjugated system provides a low-energy pathway for oxidation.

Comparative Reactivity

The distinct electronic structures of the two isomers govern their chemical reactivity.

  • 1,4-Dihydrobenzoic Acid: The primary reaction of this isomer is aromatization . Due to the significant thermodynamic driving force, it can be readily oxidized back to benzoic acid using a variety of mild oxidizing agents. This makes it a useful synthetic intermediate, acting as a masked form of a substituted benzoic acid.

  • 1,2-Dihydrobenzoic Acid (Hypothetical): As a conjugated diene, its reactivity would be dominated by two pathways. First, it would be exceptionally susceptible to oxidation , leading rapidly to benzoic acid. Second, it could participate in [4+2] cycloadditions (Diels-Alder reactions) , where it would act as the diene component. This reactivity profile is a key reason for its transient nature; it would readily react with itself or other components in a reaction mixture.

Experimental Protocols

A self-validating protocol requires clear steps and characterization methods to confirm the identity and purity of the product.

Protocol 1: Synthesis of 2,5-Cyclohexadiene-1-carboxylic Acid (1,4-Dihydrobenzoic Acid)

Objective: To synthesize the kinetic 1,4-dihydro product from benzoic acid via Birch reduction.

Materials:

  • Anhydrous liquid ammonia (NH₃)

  • Sodium metal (Na)

  • Benzoic acid

  • Anhydrous ethanol (EtOH)

  • Diethyl ether

  • 5% Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a three-necked flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel in an efficient fume hood.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Condense approximately 250 mL of anhydrous ammonia into the flask.

  • Once the ammonia is condensed, add small, freshly cut pieces of sodium metal (approx. 3.5 g, 2.2 eq) until a persistent deep blue color is obtained. The formation of this color indicates the presence of solvated electrons.

  • In a separate flask, dissolve benzoic acid (10.0 g, 1.0 eq) in 100 mL of anhydrous ethanol.

  • Add the benzoic acid/ethanol solution dropwise to the stirring blue ammonia solution over 30 minutes. The blue color will fade as the reaction proceeds.

  • After the addition is complete, allow the reaction to stir for an additional 2 hours at -78 °C.

  • Carefully quench the reaction by the slow addition of solid ammonium chloride until the blue color is completely discharged.

  • Allow the ammonia to evaporate overnight in the fume hood.

  • To the remaining residue, add 100 mL of diethyl ether and 100 mL of water.

  • Carefully acidify the aqueous layer to pH ~3 with 5% HCl.

  • Separate the layers and extract the aqueous layer twice more with 50 mL portions of diethyl ether.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

Self-Validation:

  • ¹H NMR: Confirm the presence of signals around 5.8 ppm (vinyl H) and 2.7 ppm (allylic H) and the absence of aromatic signals between 7.4-8.1 ppm.

  • IR Spectroscopy: Look for the disappearance of aromatic C-H stretches above 3000 cm⁻¹ and the appearance of aliphatic C-H stretches below 3000 cm⁻¹.

  • Purity: Assess purity by melting point determination or HPLC analysis.

Diagram: Experimental Workflow for 1,4-DHBA Synthesis

Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_analysis Validation A 1. Condense NH3 (-78°C) B 2. Dissolve Na Metal (Form Solvated e-) A->B C 3. Add Benzoic Acid in EtOH B->C D 4. Stir for 2h C->D E 5. Quench with NH4Cl D->E F 6. Evaporate NH3 E->F G 7. Acidify & Extract with Ether F->G H 8. Dry & Evaporate Solvent G->H I 9. 1H NMR Analysis H->I J 10. IR Spectroscopy K 11. Purity Check (HPLC/MP)

Caption: Step-by-step workflow for the synthesis and validation of 1,4-DHBA.

Applications in Drug Development and Research

The practical applications of these isomers are a direct consequence of their stability.

  • 1,4-Dihydrobenzoic Acid: Its stability makes it a valuable building block in organic synthesis. It can serve as a precursor to complex cyclohexene and cyclohexane derivatives. In drug development, dihydroaromatic scaffolds are of increasing interest as "bioisosteres" for aromatic rings. Replacing a flat aromatic ring with a three-dimensional dihydroaromatic core can improve properties like solubility, metabolic stability, and binding affinity to protein targets. The 1,4-DHBA core provides a synthetically accessible entry point to such structures.

  • 1,2-Dihydrobenzoic Acid: Due to its transient nature, it has no direct applications as an isolated compound. However, the concept of its in situ generation from the 1,4-isomer followed by an immediate trapping reaction (e.g., a Diels-Alder reaction) represents a potential, albeit complex, synthetic strategy for constructing intricate polycyclic systems.

Conclusion

The distinction between 1,4-dihydrobenzoic acid and 1,2-dihydrobenzoic acid is a clear and compelling illustration of fundamental organic chemistry principles. The 1,4-isomer is the kinetically-controlled, non-conjugated, and stable product of the Birch reduction, making it a useful synthetic intermediate. Conversely, the 1,2-isomer is the thermodynamically favored conjugated diene, but its high propensity for aromatization renders it an elusive, transient species. For researchers and drug development professionals, understanding this dichotomy is key to harnessing the synthetic potential of dihydroaromatic systems, recognizing that the accessible isomer (1,4-DHBA) is the practical starting point for further chemical exploration.

References

  • NROChemistry. Birch Reduction: Mechanism & Examples. [1]

  • ResearchGate. Birch reduction of benzoic acids 1 and various pathways for the trapping of dianions 2. [6]

  • Organic Chemistry Portal. Birch Reduction. [2]

  • Filo. Propose mechanisms for the Birch reductions of benzoic acid and anisole. [4]

  • L.S.College, Muzaffarpur. Birch reduction. [3]

  • Master Organic Chemistry. Reactions of Dienes: 1,2 and 1,4 Addition.

  • Organic Chemistry Tutor. Hydrohalogenation of Dienes | 1,2 vs 1,4 Addition to Dienes.

  • Science of Synthesis. Isomerization of Unconjugated Dienes, Allenes, Alkynes, and Methylenecyclopropanes. [5]

Sources

Protocols & Analytical Methods

Method

synthesis of 1,4-dihydro-2-methylbenzoic acid liquid ammonia protocol

Technical Application Note: Regioselective Synthesis of 1,4-Dihydro-2-methylbenzoic Acid via Birch Reduction Part 1: Introduction & Scope This application note details the protocol for the regioselective reduction of 2-m...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Regioselective Synthesis of 1,4-Dihydro-2-methylbenzoic Acid via Birch Reduction

Part 1: Introduction & Scope

This application note details the protocol for the regioselective reduction of 2-methylbenzoic acid (o-toluic acid) to 1,4-dihydro-2-methylbenzoic acid using a sodium-liquid ammonia (Birch) system.

The resulting 1,4-diene is a critical intermediate in organic synthesis, particularly as a dienophile/diene in Diels-Alder reactions or as a precursor for substituted cyclohexanes. Unlike catalytic hydrogenation, which fully saturates the ring, the Birch reduction accesses the thermodynamically unstable but kinetically favored 1,4-dihydro product.

Key Technical Challenges:

  • Regiocontrol: Ensuring the electron-donating methyl group (EDG) does not override the directing effects of the carboxylate (EWG).

  • Isomerization: Preventing the acid-catalyzed shift of the double bonds from the unconjugated 1,4-positions to the conjugated 3,4- or 1,2-positions during workup.

  • Cryogenic Handling: Safe management of liquid ammonia and pyrophoric alkali metals.

Part 2: Mechanistic Principles

The success of this synthesis relies on the interplay between the electronic properties of the substituents and the kinetics of protonation.

  • Solvated Electrons: Sodium dissolves in liquid ammonia to form a deep blue solution of solvated electrons (

    
    ), acting as a powerful reducing agent.[1]
    
  • Radical Anion Formation: The aromatic ring accepts an electron.[1][2][3] The carboxylate group (

    
    ) stabilizes the electron density at the ipso (C1) and para (C4) positions.
    
  • Regioselectivity:

    • Despite the methyl group at C2 (which typically directs ortho/meta), the carboxylate's directing power dominates.

    • First Protonation: Occurs at the C4 (para) position (kinetically controlled).

    • Second Electron Transfer: Generates an anion at C1.

    • Second Protonation: Occurs at the C1 (ipso) position.

    • Result: The hydrogens are added at C1 and C4, yielding the 1,4-dihydro derivative.

Mechanism Diagram The following diagram illustrates the electron transfer and protonation sequence.

BirchMechanism Start o-Toluic Acid (Aromatic) Step1 Radical Anion (Stabilized by COO-) Start->Step1 + e- (from Na/NH3) Step2 Radical Intermediate (H added at C4) Step1->Step2 + H+ (from EtOH) (Para Attack) Step3 Cyclohexadienyl Anion (Charge at C1) Step2->Step3 + e- End 1,4-Dihydro-2-methylbenzoic Acid (Unconjugated Product) Step3->End + H+ (Workup/EtOH) (Ipso Attack)

Figure 1: Mechanistic pathway for the reduction of o-toluic acid. The carboxylate group directs protonation to the 1 (ipso) and 4 (para) positions.

Part 3: Experimental Protocol

Reagents & Equipment
ReagentMW ( g/mol )Equiv.[2][4][5][6][7]Quantity (Scale: 50 mmol)Role
o-Toluic Acid 136.151.06.8 gSubstrate
Sodium Metal 22.993.03.45 gReducing Agent
Liquid Ammonia 17.03Solvent~300 mLSolvent
Ethanol (Abs.) 46.0715.0~45 mLProton Source
Ammonium Chloride 53.493.08.0 gQuenching Agent

Equipment:

  • 3-Neck Round Bottom Flask (1L)

  • Dry Ice/Acetone Condenser (Dewar style)

  • Mechanical Stirrer (Teflon blade)

  • Gas inlet/outlet (N2 line)

  • Oil bubbler

Safety Pre-Check (Crucial)
  • Ammonia: Toxic and corrosive. All operations must be performed in a high-efficiency fume hood.

  • Sodium: Reacts violently with water. Weigh under oil or xylene; rinse with hexanes before addition.

  • Pressure: Ensure the system is vented through a bubbler. Do not seal the system.

Step-by-Step Procedure

Phase 1: Ammonia Condensation

  • Assemble the 3-neck flask with the dry ice condenser, mechanical stirrer, and nitrogen inlet.

  • Cool the condenser with a dry ice/acetone mixture.

  • Introduce gaseous ammonia into the flask. It will condense as a clear liquid. Collect approximately 300 mL of liquid

    
     at -78°C (bath temperature) or -33°C (reflux).
    

Phase 2: Reaction Initiation

  • Dissolve 6.8 g of o-toluic acid in 45 mL of absolute ethanol .

  • Add this solution slowly to the stirring liquid ammonia. Note: The solution may become cloudy due to the formation of the ammonium salt.

  • Metal Addition: Cut the sodium metal (3.45 g) into small cubes (~0.5 cm). Add pieces one by one to the ammonia mixture.

    • Observation: The solution will turn a transient deep blue (solvated electrons).[1] As the reaction consumes electrons, the color may fade.

    • Endpoint: Continue adding sodium until the deep blue color persists for at least 15–20 minutes, indicating an excess of electrons.

Phase 3: Quenching

  • Once the reaction is complete (blue color persists), carefully add 8.0 g of solid Ammonium Chloride in small portions.

    • Caution: This is an exothermic neutralization. The blue color will disappear, leaving a white suspension.

  • Remove the dry ice condenser.

  • Allow the ammonia to evaporate overnight under a stream of nitrogen (into a trap or hood exhaust).

Phase 4: Workup (Critical for Stability)

  • Residue: You will be left with a white solid/paste (ammonium salts and product salt).[7]

  • Dissolve the residue in 100 mL of ice-cold water .

  • Washing: Extract the alkaline solution with 50 mL of diethyl ether to remove any neutral non-polar byproducts (e.g., over-reduced hydrocarbons). Discard the organic layer.

  • Acidification (The Danger Zone):

    • Place the aqueous layer in an ice bath (0°C).

    • Add 10% HCl dropwise with vigorous stirring.

    • Target pH: Adjust to pH 4–5 . Do not go below pH 3.

    • Reasoning: Strong acidic conditions (pH < 2) promote isomerization to the conjugated 3,4-dihydro isomer.

  • Extraction: Immediately extract the cold aqueous mixture with Diethyl Ether (3 x 75 mL) .

  • Drying: Wash combined organics with brine, dry over anhydrous

    
      (avoid acidic drying agents), and filter.
    
  • Concentration: Evaporate the solvent under reduced pressure at room temperature (do not heat above 30°C).

Yield Expectation: 70–80% as a colorless to pale yellow oil or low-melting solid.

Part 4: Quality Control & Data Analysis

NMR Interpretation

The product purity should be verified via


 NMR.
  • 1,4-Dihydro-2-methylbenzoic acid (Target):

    • 
       5.5 - 5.8 ppm:  Vinyl protons (2H, m). The protons at C3 and C5/C6.
      
    • 
       2.6 - 2.9 ppm:  Bis-allylic protons (2H, m). The protons at C4.
      
    • 
       1.8 ppm:  Methyl group (3H, s). Attached to the double bond (C2).
      
    • 
       3.8 - 4.0 ppm:  Methine proton at C1 (1H).
      
  • Common Impurity (Conjugated Isomer):

    • Look for shifts in the vinyl region and loss of the specific bis-allylic pattern. Conjugation moves the UV absorption max to >250 nm.

Experimental Workflow Diagram

Workflow cluster_0 Setup & Reaction cluster_1 Quench & Isolation cluster_2 Purification (Critical) Condense Condense NH3 (liq) (-78°C) AddSub Add o-Toluic Acid + EtOH Condense->AddSub AddNa Add Na Metal (Blue Color Persists) AddSub->AddNa Quench Add NH4Cl (Remove Color) AddNa->Quench Evap Evaporate NH3 (N2 Stream) Quench->Evap Dissolve Dissolve Residue (Ice Water) Evap->Dissolve Wash Ether Wash (Remove Neutrals) Dissolve->Wash Acidify Acidify to pH 4-5 (Cold HCl) Wash->Acidify Extract Extract (Ether) & Conc. < 30°C Acidify->Extract

Figure 2: Operational workflow for the Birch reduction. Note the critical temperature control during acidification.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete reduction (loss of blue color too fast).Ensure Na is added until blue color persists for >15 mins. Check moisture in EtOH.
Isomerization Acidification was too strong (pH < 3) or workup was too warm.Use 10% HCl, keep T < 5°C, and stop at pH 4.5.
Polymerization Localized heating during quenching.Add

very slowly.
Re-aromatization Exposure to air/oxidants during storage.Store product under Argon at -20°C.

References

  • Kuehne, M. E.; Lambert, B. F. (1973). "1,4-Dihydrobenzoic Acid".[8][9][10][11] Organic Syntheses, Coll.[7][10] Vol. 5, p. 400.

  • Birch, A. J. (1944).[6] "Reduction by dissolving metals.[2][3][12] Part I". Journal of the Chemical Society, 430-436.[6]

  • Rabideau, P. W. (1989). "The conformational analysis of 1,4-dihydrobenzenes, 1,4-dihydrobenzoic acids, and 1,4-dihydrobenzoates". Tetrahedron, 45(6), 1579-1603.

  • PubChem Database. (n.d.). "1,4-Dihydro-2-methylbenzoic acid (CAS 55886-48-1)".[8][9] National Center for Biotechnology Information.

  • Hook, J. M.; Mander, L. N. (1986).[6] "Recent developments in the Birch reduction of aromatic compounds: applications to the synthesis of natural products". Natural Product Reports, 3, 35-85.[6]

Sources

Application

Application Note: Kinetic Profiling of Lipid Peroxidation using 1,4-Dihydro-2-methylbenzoic Acid (1,4-DHMBA)

This Application Note is structured to guide researchers through the use of 1,4-Dihydro-2-methylbenzoic acid (1,4-DHMBA) as a precise, water-soluble kinetic surrogate for Polyunsaturated Fatty Acids (PUFAs) in lipid pero...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the use of 1,4-Dihydro-2-methylbenzoic acid (1,4-DHMBA) as a precise, water-soluble kinetic surrogate for Polyunsaturated Fatty Acids (PUFAs) in lipid peroxidation studies.

Executive Summary

Lipid peroxidation is a radical chain reaction driven by the abstraction of bis-allylic hydrogen atoms from PUFAs (e.g., Linoleic Acid, Arachidonic Acid).[1] Standard models using full-length lipids often suffer from solubility issues (micelle requirement), complex secondary fragmentation (aldehydes/ketones), and spectral overlap.

1,4-Dihydro-2-methylbenzoic acid (1,4-DHMBA) acts as a "minimalist" surrogate. It contains the critical 1,4-diene system (bis-allylic motif) embedded in a hydrophilic ring. Upon oxidation, it undergoes aromatization to o-toluic acid, a process that is thermodynamically driven and spectrally distinct. This guide details the use of 1,4-DHMBA to determine the Hydrogen Atom Transfer (HAT) rate constants of antioxidants without the interference of lipid aggregation.

Scientific Mechanism: The "Aromatization Drive"

The utility of 1,4-DHMBA lies in its structural homology to the reactive center of Linoleic Acid (LA).

  • The Target: The methylene group at position 1 (or 4) is bis-allylic, flanked by two double bonds. The C-H Bond Dissociation Energy (BDE) is approx. 76 kcal/mol, comparable to PUFAs.

  • The Reaction: Upon H-atom abstraction by a radical initiator (

    
    ), the molecule forms a transient cyclohexadienyl radical.
    
  • The Readout: Unlike lipids which fragment, 1,4-DHMBA oxidizes to the stable, fully conjugated 2-methylbenzoic acid (o-toluic acid) . This creates a massive bathochromic shift and hyperchromic effect in the UV spectrum, allowing real-time monitoring.

Pathway Diagram

G DHMBA 1,4-DHMBA (Bis-allylic H donor) Intermediate Cyclohexadienyl Radical DHMBA->Intermediate H-Atom Abstraction (Rate Limiting) Initiator Peroxyl Radical (ROO•) Initiator->Intermediate Product o-Toluic Acid (Aromatic, UV Active) Intermediate->Product -H• / Oxidation Antioxidant Antioxidant (ArOH) Antioxidant->Initiator Scavenging (Competition)

Figure 1: The mechanistic pathway of 1,4-DHMBA oxidation. The transition from the dihydro-ring to the aromatic ring provides the kinetic signal.

Experimental Protocols

Protocol A: Synthesis and Handling of 1,4-DHMBA

Note: 1,4-DHMBA is not always commercially available off-the-shelf and is often synthesized via Birch Reduction.

Reagents: o-Toluic acid, Liquid Ammonia, Sodium metal, Ethanol. Pre-requisite: Anhydrous conditions.

  • Birch Reduction: Dissolve o-toluic acid in liquid ammonia/ethanol. Slowly add sodium metal until a persistent blue color remains. Quench with ammonium chloride.

  • Purification: Acidify and extract. Crucial Step: The product must be distilled or recrystallized under inert atmosphere (Argon/Nitrogen).

  • Storage: 1,4-DHMBA is sensitive to air oxidation (autoxidation). Store at -20°C under Argon.

  • Quality Control: Check UV spectrum.

    • 1,4-DHMBA:

      
       Low absorbance > 220 nm (non-conjugated).
      
    • Contaminant (o-toluic acid):

      
       270-280 nm (strong absorbance).
      
    • Reject if significant aromatic absorbance is present.

Protocol B: Competitive Kinetic Assay (UV-Vis)

This protocol determines the ability of an antioxidant to protect 1,4-DHMBA from oxidation by peroxyl radicals.

Materials:

  • Probe: 1,4-DHMBA (1 mM stock in methanol).

  • Initiator: AIBN (2,2'-Azobis(2-methylpropionitrile)) or AAPH (water-soluble).

  • Solvent: Acetonitrile (for AIBN) or Phosphate Buffer pH 7.4 (for AAPH).

  • Instrument: UV-Vis Spectrophotometer with temperature control (37°C).

Step-by-Step:

  • Baseline: Prepare a cuvette with 100 µM 1,4-DHMBA in the chosen solvent. Record the spectrum (200–350 nm).

  • Initiation: Add Initiator (e.g., 10 mM AIBN).

  • Uninhibited Reaction: Monitor the increase in absorbance at 278 nm (characteristic of the aromatic o-toluic acid product) for 10 minutes. Calculate the initial rate (

    
    ).
    
  • Inhibition: In a fresh sample, add the Test Antioxidant (e.g., 5 µM) before adding the initiator.

  • Monitor: Track absorbance at 278 nm. You will observe a "lag phase" (

    
    ) or a reduced slope (
    
    
    
    ).

Data Calculation: The rate of oxidation depends on the competition between the probe (DHMBA) and the antioxidant (ArOH) for the peroxyl radical.



  • Plot

    
     vs. 
    
    
    
    .
  • The slope yields the ratio of rate constants. Since

    
     (propagation rate of DHMBA) is known or can be calibrated against Trolox, 
    
    
    
    can be derived.
Protocol C: Laser Flash Photolysis (Advanced)

For direct measurement of Hydrogen Atom Transfer (HAT) kinetics without chain-reaction complications.

Setup:

  • Excitation: Nd:YAG laser (266 nm or 355 nm).

  • Sensitizer: Benzophenone (BZP).[2][3][4]

  • Detection: Transient absorption at 545 nm (Benzophenone triplet) or 330 nm (radical adducts).

Workflow:

  • Generate Triplet: Flash excite Benzophenone (

    
    ).
    
  • Quenching:

    
     abstracts a hydrogen from 1,4-DHMBA.
    
    
    
    
  • Measurement: Monitor the decay of the

    
     signal at 545 nm.
    
  • Kinetics: The decay will be pseudo-first-order.

    
    
    Vary [DHMBA] and plot 
    
    
    
    vs. concentration to find the bimolecular rate constant
    
    
    .

Data Interpretation & Validation

Comparative Data Table

When validating your antioxidant, compare results against these standard values for 1,4-DHMBA systems:

Parameter1,4-DHMBA ModelLinoleic Acid (Micelles)Note
Solubility Homogeneous (Buffer/MeCN)Heterogeneous (Micelles)DHMBA eliminates partitioning artifacts.
Product o-Toluic Acid (Stable)Hydroperoxides (Unstable)DHMBA product does not re-initiate chains easily.
Absorbance Appearance at 278 nmConjugated dienes at 234 nm278 nm is further from protein interference.
Rate (

)


DHMBA reacts slightly faster due to accessibility.
Experimental Workflow Diagram

Experiment Step1 Prepare 1,4-DHMBA Stock (Argon Purged) Step2 Add Radical Initiator (AIBN/AAPH) Step1->Step2 Step3 Split Sample Step2->Step3 Control Control: DHMBA + Initiator Step3->Control No Inhibitor Test Test: DHMBA + Initiator + Antioxidant Step3->Test With Inhibitor Measure Monitor UV Abs @ 278 nm (Aromatization Rate) Control->Measure Test->Measure

Figure 2: Workflow for the Steady-State Aromatization Assay.

Critical Considerations (Troubleshooting)

  • Spontaneous Aromatization: 1,4-DHMBA is thermodynamically eager to become aromatic. If your "Time 0" blank has high absorbance at 278 nm, your probe has degraded. Always distill/recrystallize before critical kinetics.

  • pH Sensitivity: In aqueous buffers, the ionization of the carboxylic acid (

    
    ) can affect electron density and H-abstraction rates. Ensure pH is controlled (typically 7.4) to maintain the carboxylate form, which improves solubility.
    
  • Stoichiometry: Unlike Linoleic acid, which consumes

    
     in a 1:1 ratio to form hydroperoxides initially, the 1,4-DHMBA radical can disproportionate or react via complex termination if 
    
    
    
    is limiting. Ensure the solution is air-saturated.

References

  • Kuehne, M. E., & Lambert, B. F. (1963). 1,4-Dihydrobenzoic Acid.[2][3][4][5][6][7][8] Organic Syntheses, 43, 22. (The foundational protocol for synthesizing the probe via Birch reduction).

  • Morera, I. M., et al. (2002). Probing Lipid Peroxidation by Using Linoleic Acid and Benzophenone. Organic Letters, 4(22), 3823–3826. (Establishes the use of 1,4-DHMBA/MBA as a direct surrogate for Linoleic Acid in laser flash photolysis).

  • Neshchadin, D., et al. (2004). Photo-CIDNP Study of the Reaction between Benzophenone and 1,4-Dienes. Journal of Physical Chemistry A, 108(28), 5956–5964.

  • Ingold, K. U., & Pratt, D. A. (2014). Advances in Radical-Trapping Antioxidant Chemistry in the 21st Century: A Kinetics and Mechanisms Perspective. Chemical Reviews, 114(18), 9022-9046.

    
     and HAT mechanisms).
    

Sources

Method

Preparation of 2-Methyl-2,5-cyclohexadiene-1-carboxylic Acid: A Detailed Guide for Researchers

This document provides a comprehensive guide for the synthesis, purification, and characterization of 2-methyl-2,5-cyclohexadiene-1-carboxylic acid. Intended for researchers, scientists, and professionals in drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis, purification, and characterization of 2-methyl-2,5-cyclohexadiene-1-carboxylic acid. Intended for researchers, scientists, and professionals in drug development, this guide delves into the practical and theoretical aspects of the synthesis, emphasizing safety, efficiency, and robust characterization of the final product.

Introduction and Significance

2-Methyl-2,5-cyclohexadiene-1-carboxylic acid is a valuable synthetic intermediate, belonging to a class of compounds that serve as versatile building blocks in organic synthesis. The cyclohexadiene motif is a key structural element in a variety of natural products and pharmaceutically active molecules. Notably, derivatives of cyclohexene and cyclohexadiene carboxylic acids have been instrumental in the development of antiviral agents, including neuraminidase inhibitors like oseltamivir (Tamiflu®). The strategic placement of functional groups on the non-aromatic, partially saturated ring allows for a wide range of chemical transformations, making it a desirable starting material for the synthesis of complex molecular architectures.

The preparation of this compound is most effectively achieved through the Birch reduction of o-toluic acid (2-methylbenzoic acid). This classic organometallic reaction provides a straightforward and high-yielding route to the desired 1,4-dihydro product.

Reaction Principle: The Birch Reduction

The Birch reduction is a powerful method for the partial reduction of aromatic rings, yielding 1,4-cyclohexadienes.[1] The reaction is typically carried out using an alkali metal, most commonly sodium or lithium, dissolved in liquid ammonia, with an alcohol serving as a proton source.[2]

The currently accepted mechanism for the Birch reduction of a benzoic acid derivative is as follows:

  • Electron Transfer: A solvated electron from the dissolved alkali metal adds to the aromatic ring, forming a radical anion.

  • Protonation: The alcohol protonates the radical anion to give a cyclohexadienyl radical.

  • Second Electron Transfer: A second electron is transferred to the radical, forming a cyclohexadienyl anion.

  • Second Protonation: A final protonation by the alcohol yields the 1,4-cyclohexadiene product.

For benzoic acids, the electron-withdrawing nature of the carboxyl group directs the reduction to yield the 1,4-dihydro product where the double bonds do not conjugate with the carboxylic acid. In the case of o-toluic acid, this regioselectivity leads to the formation of 2-methyl-2,5-cyclohexadiene-1-carboxylic acid.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the preparation and purification of 2-methyl-2,5-cyclohexadiene-1-carboxylic acid.

Caption: Overall workflow for the synthesis and characterization.

Detailed Experimental Protocol

This protocol is adapted from the well-established Organic Syntheses procedure for the Birch reduction of benzoic acid and is tailored for the preparation of 2-methyl-2,5-cyclohexadiene-1-carboxylic acid from o-toluic acid.[3] The reported yield for the reduction of o-toluic acid using a similar procedure is approximately 73%.[3]

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
o-Toluic AcidC₈H₈O₂136.1513.6 g (0.1 mol)Ensure it is dry.
Anhydrous EthanolC₂H₅OH46.07120 mLUse absolute ethanol.
Liquid AmmoniaNH₃17.03~700 mLCondense from a cylinder.
Sodium MetalNa22.997.0 g (0.3 g-atom)Cut into small, manageable pieces.
Ammonium ChlorideNH₄Cl53.4916.0 g (0.3 mol)For quenching the reaction.
Diethyl Ether(C₂H₅)₂O74.12As neededFor extraction.
Anhydrous Magnesium SulfateMgSO₄120.37As neededFor drying the organic phase.
Hydrochloric Acid (10%)HCl36.46As neededFor acidification.
Equipment
  • 2 L three-necked round-bottom flask

  • Mechanical stirrer

  • Dry ice/acetone condenser

  • Dropping funnel

  • Ammonia gas inlet tube

  • Large Dewar flask for cooling

  • Standard laboratory glassware for workup

Procedure

Reaction Setup and Execution:

  • Preparation: Equip a 2 L three-necked flask with a mechanical stirrer, a dry ice/acetone condenser, and a gas inlet tube. Ensure all glassware is thoroughly dried.

  • Dissolution of Starting Material: To the flask, add o-toluic acid (13.6 g, 0.1 mol) and anhydrous ethanol (120 mL). Stir the mixture until the o-toluic acid is completely dissolved.

  • Condensation of Ammonia: Cool the flask in a large Dewar containing a dry ice/acetone bath. Connect the gas inlet tube to an ammonia cylinder and carefully condense approximately 700 mL of liquid ammonia into the flask.

  • Addition of Sodium: Once the ammonia is condensed, begin stirring the solution vigorously. Carefully and in small pieces, add the sodium metal (7.0 g, 0.3 g-atom) over a period of about 30 minutes. A deep blue color will persist once the reaction is initiated. The reaction is exothermic, so maintain the cooling bath.

  • Reaction Time: Continue stirring for 2 hours after the addition of sodium is complete. The persistence of the blue color indicates the presence of unreacted sodium.

Workup and Purification:

  • Quenching: After the reaction period, cautiously add ammonium chloride (16.0 g, 0.3 mol) in small portions to quench the excess sodium. The blue color will disappear.

  • Evaporation of Ammonia: Remove the cooling bath and allow the ammonia to evaporate overnight in a well-ventilated fume hood.

  • Aqueous Workup: To the remaining residue, add 300 mL of water and stir until all solids are dissolved.

  • Acidification: Cool the aqueous solution in an ice bath and carefully acidify to a pH of approximately 3-4 with 10% hydrochloric acid. The product will precipitate as an oil or a solid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (4 x 100 mL).

  • Washing and Drying: Combine the organic extracts and wash with a saturated aqueous solution of sodium chloride (50 mL). Dry the ethereal solution over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether by rotary evaporation at reduced pressure and low temperature to yield the crude product.

  • Final Purification: The product can be further purified by distillation under high vacuum or by recrystallization from a suitable solvent system like hexane/ethyl acetate.

Characterization of 2-Methyl-2,5-cyclohexadiene-1-carboxylic Acid

Accurate characterization of the synthesized compound is crucial for confirming its identity and purity. The following are the expected spectroscopic data for 2-methyl-2,5-cyclohexadiene-1-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals for the vinylic protons, the allylic protons, the proton at the stereocenter bearing the carboxyl group, and the methyl group protons. The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxyl carbon (in the range of 170-185 ppm), the four sp² hybridized carbons of the double bonds (typically 120-140 ppm), the sp³ hybridized carbons of the ring, and the methyl carbon.[4][5][6]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

  • A broad O-H stretching band from approximately 2500-3300 cm⁻¹ for the carboxylic acid.

  • A strong C=O stretching band around 1700-1725 cm⁻¹.

  • C=C stretching bands in the region of 1600-1680 cm⁻¹.

  • C-H stretching bands for both sp² and sp³ hybridized carbons.

Safety Precautions

The Birch reduction involves several hazardous materials and conditions that require strict adherence to safety protocols.

  • Liquid Ammonia: Liquid ammonia is a corrosive and toxic substance. It should only be handled in a well-ventilated fume hood by personnel wearing appropriate personal protective equipment (PPE), including cryogenic gloves, a face shield, and a lab coat.[7]

  • Sodium Metal: Sodium is a highly reactive and flammable metal that reacts violently with water. It should be handled under an inert atmosphere or in a dry environment. Always have a Class D fire extinguisher available when working with sodium.

  • Reaction Quenching: The quenching of excess sodium with ammonium chloride is an exothermic process and should be performed slowly and cautiously to avoid uncontrolled frothing and splashing.

Applications in Drug Discovery and Organic Synthesis

2-Methyl-2,5-cyclohexadiene-1-carboxylic acid and its derivatives are valuable precursors in the synthesis of complex organic molecules. The diene functionality allows for a variety of transformations, including Diels-Alder reactions, epoxidations, and dihydroxylations, providing access to a wide range of stereochemically rich carbocyclic structures.

A significant application of cyclohexadiene-based intermediates is in the synthesis of antiviral drugs. For instance, the core structure of oseltamivir (Tamiflu®) is a functionalized cyclohexene ring. While shikimic acid is the traditional starting material for the industrial synthesis of oseltamivir, the development of alternative synthetic routes from readily available cyclohexadiene derivatives is an active area of research.[8][9] The strategic placement of the methyl and carboxylic acid groups in 2-methyl-2,5-cyclohexadiene-1-carboxylic acid makes it an attractive starting point for the synthesis of oseltamivir analogues and other potential neuraminidase inhibitors.

Conclusion

The Birch reduction of o-toluic acid provides an efficient and reliable method for the preparation of 2-methyl-2,5-cyclohexadiene-1-carboxylic acid. By following the detailed protocol and adhering to the necessary safety precautions, researchers can successfully synthesize and purify this versatile intermediate. The robust characterization techniques outlined in this guide will ensure the identity and purity of the final product, paving the way for its use in the synthesis of novel compounds with potential applications in drug discovery and development.

References

  • New, Efficient Synthesis of Oseltamivir Phosphate (Tamiflu) via Enzymatic Desymmetrization of a meso-1,3-Cyclohexanedicarboxylic Acid Diester. The Journal of Organic Chemistry.
  • PubChem. (n.d.). 2,5-Cyclohexadiene-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of (-)-Oseltamivir.
  • Birch Reduction: Mechanism, Localization Effects, Products and Reaction Conditions. (2024). Highlights in Science, Engineering and Technology.
  • The Birch Reduction of Arom
  • The Birch Reduction. Baran Lab.
  • Birch Reduction: Mechanism & Examples. NROChemistry.
  • 2,5-Cyclohexadiene-1-carboxylic acid, 3-methyl-. LookChem.
  • Cyclohexanecarboxylic acid, methyl ester. NIST WebBook.
  • 1-METHYL-1-CYCLOHEXANECARBOXYLIC ACID(1123-25-7) 1H NMR spectrum. ChemicalBook.
  • 2,5-Cyclohexadiene-1-carboxylic acid, 1-methyl-, methyl ester - Optional[MS (GC)] - Spectrum. SpectraBase.
  • Cyclohexa-2,5-diene-1-carboxylic acid. Smolecule.
  • 2,5-CYCLOHEXADIENE-1-CARBOXYLIC ACID AldrichCPR. Sigma-Aldrich.
  • 1,5-Cyclohexadiene-1-carboxylic acid, methyl ester. PubChem.
  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
  • Uses of 13C NMR Spectroscopy. In Organic Chemistry.
  • Cyclohexadiene-trans-diols as versatile starting material in natural product synthesis: short and efficient synthesis of iso-crotepoxide and ent-senepoxide.
  • Uses of 13C NMR Spectroscopy. In Organic Chemistry. OpenStax.
  • 1,4-Dihydrobenzoic acid. Organic Syntheses.

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Application

Application Note: Strategic Solvent Selection for the Extraction of 1,4-dihydro-2-methylbenzoic acid

Abstract: This document provides a comprehensive technical guide for the selection of an optimal solvent system for the liquid-liquid extraction (LLE) of 1,4-dihydro-2-methylbenzoic acid. The protocol is designed for res...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the selection of an optimal solvent system for the liquid-liquid extraction (LLE) of 1,4-dihydro-2-methylbenzoic acid. The protocol is designed for researchers, chemists, and process development scientists engaged in the synthesis and purification of acidic organic compounds. By leveraging the principles of acid-base chemistry, this guide explains the causality behind solvent choice, outlines a detailed experimental protocol, and offers a comparative analysis of common organic solvents. The methodologies described herein are structured to ensure high recovery, purity, and process safety.

Part 1: Theoretical Framework for Solvent Selection

The successful isolation of 1,4-dihydro-2-methylbenzoic acid from a reaction mixture or natural source hinges on a rationally designed extraction strategy. The cornerstone of this strategy is the exploitation of the compound's acidic carboxylic acid functional group through acid-base liquid-liquid extraction.[1][2][3]

1.1 The Principle of Acid-Base Liquid-Liquid Extraction (LLE)

Acid-base LLE is a powerful purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases—typically an aqueous phase and an organic solvent.[4][5][6] The core principle rests on the ability to dramatically alter a compound's solubility by converting it into its ionic salt form.[7]

For an acidic compound like 1,4-dihydro-2-methylbenzoic acid (R-COOH), the equilibrium is as follows:

  • In Neutral/Acidic Aqueous Solution: The compound exists in its protonated, neutral form (R-COOH). This form is generally more soluble in organic solvents than in water.

  • In Basic Aqueous Solution: A base (like NaOH or NaHCO₃) deprotonates the carboxylic acid, forming its conjugate base, a carboxylate salt (R-COO⁻ Na⁺).[3][8] This ionic salt is highly polar and thus becomes significantly more soluble in the aqueous phase and insoluble in non-polar organic solvents.[1][9]

This pH-dependent solubility switch allows for the selective transfer of the acidic target compound from the organic phase to the aqueous phase, leaving neutral or basic impurities behind in the organic layer. The process is then reversed by re-acidifying the aqueous layer to recover the purified, neutral acid.[2][8]

1.2 Physicochemical Properties of 1,4-dihydro-2-methylbenzoic acid

A successful extraction is predicated on understanding the analyte's properties:

  • Chemical Structure: The presence of a carboxylic acid group is the key to the acid-base extraction strategy.

  • Acidity (pKa): The predicted pKa of 1,4-dihydro-2-methylbenzoic acid is approximately 3.87.[10] This value is comparable to related compounds like 2-methylbenzoic acid (pKa ≈ 3.91) and benzoic acid (pKa ≈ 4.20).[11][12] This indicates it is a weak acid, which can be effectively deprotonated by a moderately strong base such as sodium hydroxide or even a weaker base like sodium bicarbonate.

  • Polarity & Solubility: The predicted octanol-water partition coefficient (XLogP3) is 1.3, suggesting moderate lipophilicity.[13] This confirms that in its neutral state, it will readily dissolve in a range of common organic solvents.

1.3 Critical Criteria for Organic Solvent Selection

The choice of the organic solvent is paramount and must be guided by several key factors:[14][15]

  • Immiscibility with Water: The solvent must form a clean and stable interface with the aqueous phase for efficient separation.[9][16] Solvents like methanol and acetone are unsuitable because they are miscible with water.[16]

  • High Distribution Coefficient (K_D): The distribution (or partition) coefficient describes the ratio of the concentration of the solute in the organic phase to the aqueous phase at equilibrium.[17][18][19] For efficient extraction, the solvent should have a high K_D for the neutral 1,4-dihydro-2-methylbenzoic acid.

  • Selectivity: The solvent should preferentially dissolve the target compound over impurities.[5][14][20]

  • Density: The solvent's density relative to water (1.0 g/mL) determines whether it will form the upper or lower layer in the separatory funnel, a critical practical consideration.[1][9]

  • Volatility (Boiling Point): A relatively low boiling point facilitates easy removal of the solvent via rotary evaporation post-extraction, allowing for the isolation of the final product without requiring excessive heat that could cause degradation.[15][16]

  • Safety, Environmental Impact, and Cost: The ideal solvent should have low toxicity, low flammability, minimal environmental impact, and be cost-effective.[21][22][23]

G Analyte Analyte Properties (1,4-dihydro-2-methylbenzoic acid) Prop1 Acidic (pKa ~3.87) Analyte->Prop1 Prop2 Moderately Lipophilic (XLogP3=1.3) Analyte->Prop2 Criteria Define Core Solvent Criteria Crit1 Immiscibility with Water Criteria->Crit1 Crit2 High K_D for Neutral Form Criteria->Crit2 Crit3 Density & Volatility Criteria->Crit3 Crit4 Safety & Cost Criteria->Crit4 Candidates Evaluate Candidate Solvents Solv1 Ethyl Acetate Candidates->Solv1 Solv2 Dichloromethane Candidates->Solv2 Solv3 Diethyl Ether Candidates->Solv3 Selection Final Solvent Selection Prop1->Criteria Prop2->Criteria Crit1->Candidates Crit2->Candidates Crit3->Candidates Crit4->Candidates Solv1->Selection Solv2->Selection Solv3->Selection

Figure 1. Logical decision workflow for extraction solvent selection.

Part 2: Comparative Analysis of Potential Solvents

The selection of the most appropriate solvent involves balancing efficacy with practical and safety considerations. The table below provides a comparative overview of commonly used solvents for the extraction of acidic compounds.

SolventPolarity IndexDensity (g/mL @ 20°C)Boiling Point (°C)Water SolubilityKey AdvantagesKey Disadvantages
Ethyl Acetate 4.40.90277.18.3 g/100 mLGood solvency for many compounds, lower toxicity than halogenated solvents, moderately volatile.Moderately water-soluble (can lead to emulsions), flammable.
Diethyl Ether 2.80.71334.66.9 g/100 mLExcellent solvent for a wide range of organic compounds, very low boiling point for easy removal.Extremely flammable, forms explosive peroxides upon storage, high volatility.
Dichloromethane (DCM) 3.11.32639.61.3 g/100 mLHigh solvency, low flammability, denser than water (forms bottom layer).Toxic and a suspected carcinogen, environmentally persistent.[23]
Toluene 2.40.867110.60.05 g/100 mLLow water solubility, good for separating from highly aqueous mixtures.High boiling point makes it difficult to remove, toxic.
Heptane/Hexane 0.1~0.68469 (Hexane)InsolubleVery non-polar (good for removing non-polar impurities), low water solubility.Poor solvent for moderately polar compounds, flammable.

Recommendation: For most laboratory-scale applications, Ethyl Acetate represents the best balance of performance, safety, and environmental consideration. Dichloromethane is highly effective but should be used with caution and appropriate engineering controls due to its toxicity.[21][22]

Part 3: Detailed Experimental Protocol

This protocol details the acid-base extraction of 1,4-dihydro-2-methylbenzoic acid from a hypothetical crude mixture containing neutral impurities. Ethyl acetate is used as the primary organic solvent.

Materials and Equipment:

  • Crude 1,4-dihydro-2-methylbenzoic acid mixture

  • Ethyl Acetate (EtOAc)

  • 5% (w/v) Sodium Hydroxide (NaOH) aqueous solution

  • 6M Hydrochloric Acid (HCl) aqueous solution

  • Deionized Water

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory Funnel (appropriate size)

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Rotary Evaporator

Protocol Steps:

  • Dissolution: Dissolve the crude solid mixture in a suitable volume of ethyl acetate (e.g., 20 mL per 1 gram of crude material) in an Erlenmeyer flask. Ensure all solids are completely dissolved.

  • Initial Extraction (Base Wash):

    • Transfer the ethyl acetate solution to a separatory funnel.

    • Add an equal volume of 5% NaOH solution to the funnel.

    • Stopper the funnel, invert it, and immediately open the stopcock to vent any pressure buildup.[1][24]

    • Shake the funnel vigorously for 30-60 seconds, venting frequently. This ensures intimate mixing of the two phases and facilitates the acid-base reaction.

  • Phase Separation:

    • Place the separatory funnel back on a ring stand and remove the stopper.

    • Allow the two immiscible layers to fully separate. The less dense ethyl acetate layer will be on top, and the denser aqueous layer will be on the bottom.[9]

    • Carefully drain the lower aqueous layer (containing the sodium salt of the target acid) into a clean Erlenmeyer flask labeled "Aqueous Extract".

  • Repeat Extraction: To ensure complete extraction, add a second portion (e.g., half the original volume) of 5% NaOH to the organic layer remaining in the funnel. Repeat the shaking and separation process, combining the second aqueous extract with the first.

  • Wash Organic Layer (Optional): Wash the organic layer (which now contains only neutral impurities) with brine. This helps to remove any residual water from the organic phase. Discard this organic layer according to institutional waste disposal guidelines.

  • Re-acidification:

    • Cool the combined aqueous extracts in an ice bath. This helps control the heat generated during neutralization and can improve the precipitation of the final product.

    • Slowly add 6M HCl dropwise to the aqueous extract while stirring. The carboxylate salt will be protonated back to the neutral carboxylic acid.

    • Monitor the pH with pH paper. Continue adding acid until the solution is strongly acidic (pH 1-2). The purified 1,4-dihydro-2-methylbenzoic acid should precipitate as a white solid.

  • Isolation of Purified Product:

    • Method A (Precipitation/Filtration): If a significant amount of solid precipitates, collect it via vacuum filtration. Wash the solid with a small amount of cold deionized water and allow it to air dry.

    • Method B (Re-extraction): Add a fresh portion of ethyl acetate to the acidified aqueous mixture in the separatory funnel. Shake to extract the neutral product back into the organic phase. Drain and discard the aqueous layer.

  • Drying and Solvent Removal (for Method B):

    • Transfer the ethyl acetate solution containing the purified product to a clean, dry Erlenmeyer flask.

    • Add a small amount of anhydrous MgSO₄ or Na₂SO₄ to remove trace amounts of water. Swirl and let it sit for 5-10 minutes.

    • Filter the solution to remove the drying agent.

    • Remove the ethyl acetate using a rotary evaporator to yield the purified 1,4-dihydro-2-methylbenzoic acid as a solid.

G A 1. Dissolve Crude Mixture in Ethyl Acetate B 2. Transfer to Separatory Funnel Add 5% NaOH Solution A->B C 3. Shake & Vent Vigorously B->C D 4. Separate Layers C->D E1 Organic Layer (Neutral Impurities) D->E1 Discard E2 Aqueous Layer (Product as Salt) D->E2 F 5. Acidify Aqueous Layer with 6M HCl (to pH 1-2) E2->F G 6. Isolate Product F->G H1 Method A: Filtration of Precipitate G->H1 H2 Method B: Re-extract with fresh EtOAc G->H2 I 7. Dry & Evaporate Solvent (for Method B) H2->I

Figure 2. Step-by-step workflow for the acid-base extraction protocol.

Part 4: Discussion and Troubleshooting

  • Choice of Base: While 5% NaOH is effective, a 5% sodium bicarbonate (NaHCO₃) solution can also be used. Sodium bicarbonate is a weaker base and offers greater selectivity if the crude mixture contains other, more weakly acidic impurities (e.g., phenols) that you do not wish to extract.

  • Emulsion Formation: Vigorous shaking can sometimes lead to the formation of an emulsion (a stable colloid of the two immiscible liquids) at the interface, making separation difficult.[2] To break an emulsion, try the following:

    • Allow the funnel to sit undisturbed for a longer period.

    • Gently swirl the funnel instead of shaking.

    • Add a small amount of saturated brine solution, which increases the ionic strength of the aqueous layer and can help force the separation.

  • Validating Purity: The purity of the final product should be assessed using appropriate analytical techniques, such as melting point determination, NMR spectroscopy, or chromatography (TLC, HPLC).

Conclusion

The selection of a solvent for the extraction of 1,4-dihydro-2-methylbenzoic acid is a multi-faceted decision that must be grounded in the physicochemical principles of both the analyte and the potential solvents. By employing an acid-base extraction strategy, the acidic nature of the target compound can be leveraged to achieve excellent separation and purification. Ethyl acetate is recommended as a versatile and relatively safe solvent for general laboratory use. Adherence to the detailed protocol and awareness of potential troubleshooting steps will ensure a robust and efficient extraction process.

References

  • University of Alberta. (n.d.). Conditions for Ideal Extraction Solvents. Organic Web Chem. Retrieved from [Link]

  • Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Liquid-Liquid Extraction. Retrieved from [Link]

  • Scribd. (n.d.). Calculate Distribution Coefficient. Retrieved from [Link]

  • Westin, J. (n.d.). Extraction Distribution Of Solute Between Two Immiscible Solvents. Jack Westin MCAT Content. Retrieved from [Link]

  • Fiveable. (n.d.). Distribution Coefficient Definition. Intro to Chemical Engineering Key Term. Retrieved from [Link]

  • Organomation. (n.d.). Solvent Extraction Techniques. Retrieved from [Link]

  • K-Jhil. (2024). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. Retrieved from [Link]

  • Hadj Seyd, A., Lanez, T., & Belfar, M. L. (2012). Modelling of Yield and Distribution Coefficient in a Liquid-Liquid Extraction: Effect of the Concentration of Ligand. Asian Journal of Chemistry, 24(10), 4511-4516. Retrieved from [Link]

  • IUPAC. (1993). Nomenclature for liquid-liquid distribution (solvent extraction). IUPAC Compendium of Chemical Terminology. Retrieved from [Link]

  • Asethic. (2025). Solvent Extraction Method: Principles, Applications, And Advantages. Retrieved from [Link]

  • Quora. (2023). What is the principle of liquid-liquid extraction involving acid-base equilibra?. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]

  • Kherroubi, S. (2025). Chapter V: Extraction by an Immiscible Solvent. Retrieved from [Link]

  • Edubirdie. (n.d.). Acid-Base Liquid-Liquid Extraction. Eastern Kentucky University. Retrieved from [Link]

  • Scribd. (n.d.). Acid-Base Liquid-Liquid Extraction. Retrieved from [Link]

  • Snow, N. H. (2015). Let's Do It Right the First Time: The Importance of Solvent Safety Considerations. LCGC North America, 33(10), 784-789. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]

  • ResearchGate. (2014). Selection of Solvents or Solvent Mixtures for Liquid-Liquid Extraction Using Predictive Thermodynamic Models or Access to the Dortmund Data Bank. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Selection for Extraction. Retrieved from [Link]

  • Hydrometal Tech. (2024). 5 Criteria for Selecting an Extraction Solvent. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dihydro-2-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2025). Environment, health, and safety concerns of the solvent; effect on.... Retrieved from [Link]

  • Bel-Hassen, R., et al. (2019). Extraction of Acids and Bases from Aqueous Phase to a Pseudoprotic Ionic Liquid. Molecules, 24(5), 941. Retrieved from [Link]

  • Tiei Extraction. (2022). Liquid-liquid extraction for neutral, acidic and basic compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Acid-Base Extraction. Retrieved from [Link]

  • Evergreensino Chemical Co., Ltd. (2025). How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives?. Retrieved from [Link]

  • University of Massachusetts. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2025). The solubility of benzoic acid in seven solvents. Retrieved from [Link]

  • University of California, Davis. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-methyl-, methyl ester. Retrieved from [Link]

  • ResearchGate. (2025). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Retrieved from [Link]

  • Wikipedia. (2023). p-Toluic acid. Retrieved from [Link]

  • FooDB. (2020). Showing Compound 2-Methylbenzoic acid (FDB098186). Retrieved from [Link]

  • CBSE Academics. (2025). CHEMISTRY (CODE - 043) SAMPLE QUESTION PAPER. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability of 1,4-dihydro-2-methylbenzoic acid in Acidic Media

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of 1,4-d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of 1,4-dihydro-2-methylbenzoic acid in acidic media. Our goal is to equip you with the scientific rationale and practical steps to anticipate, identify, and resolve stability-related challenges in your experiments.

Introduction: The Inherent Instability of a Dienoic Acid

1,4-dihydro-2-methylbenzoic acid is a non-aromatic cyclohexadienoic acid derivative. Its structure, containing a conjugated diene system within a six-membered ring, makes it susceptible to rearrangement under acidic conditions. The primary driving force for this instability is the propensity to form a highly stable aromatic system. This guide will focus on the likely degradation pathway, the dienone-phenol rearrangement, and provide practical guidance for its investigation.

Frequently Asked Questions (FAQs)

Q1: I'm observing a rapid loss of my starting material, 1,4-dihydro-2-methylbenzoic acid, when I dissolve it in an acidic mobile phase for HPLC analysis. What is happening?

A1: The loss of your starting material is likely due to an acid-catalyzed rearrangement. 1,4-dihydro-2-methylbenzoic acid is structurally analogous to a cyclohexadienone, which is known to undergo a dienone-phenol rearrangement in the presence of acid.[1][2] This reaction converts the non-aromatic diene system into a thermodynamically stable aromatic phenol. The gain in aromaticity is a significant driving force for this rapid degradation.[3]

Q2: A new, more retained peak is appearing in my chromatogram over time. Could this be a degradation product?

A2: Yes, this is a strong indication of degradation. The dienone-phenol rearrangement of 1,4-dihydro-2-methylbenzoic acid would likely result in the formation of 2-hydroxy-3-methylbenzoic acid or 3-hydroxy-2-methylbenzoic acid. These phenolic compounds are generally more polar than the starting dienoic acid and would likely exhibit different chromatographic behavior, often with increased retention times on reversed-phase columns depending on the mobile phase pH.

Q3: What is the chemical mechanism behind this degradation?

A3: The degradation proceeds via a carbocation-mediated rearrangement. The process is initiated by the protonation of one of the double bonds in the cyclohexadiene ring by the acidic medium. This generates a carbocation intermediate. A subsequent 1,2-hydride or 1,2-methyl shift leads to the formation of a more stable tertiary carbocation. Finally, deprotonation results in the formation of the aromatic ring, yielding a substituted phenol.[2][4][5]

Q4: How can I minimize this degradation during my experiments?

A4: To minimize degradation, it is crucial to control the pH of your solutions. If possible, work at neutral or slightly basic pH. If acidic conditions are required for your experiment, they should be as mild as possible and the exposure time should be minimized. For analytical purposes, consider using a mobile phase with a higher pH if your separation allows, or prepare your samples in a neutral diluent and inject them immediately.

Q5: At what acidic pH does this degradation become significant?

A5: The rate of degradation is dependent on both pH and temperature.[6][7] While there is no specific pH threshold documented for this exact molecule, significant degradation can be expected at pH values below 4, with the rate increasing substantially at lower pH values (e.g., pH 1-2). Forced degradation studies are typically performed in the range of 0.1 M to 1.0 M HCl to intentionally induce and study this degradation.[8][9]

Troubleshooting Guide

Issue 1: Complete loss of 1,4-dihydro-2-methylbenzoic acid peak immediately after sample preparation in acidic diluent.
Possible Cause Troubleshooting Steps
Highly Labile Compound: The compound is extremely sensitive to the acid concentration used.- Prepare a fresh sample in a neutral diluent (e.g., water or methanol/water mixture) and inject immediately. - If acidic conditions are necessary, prepare the sample at a much lower acid concentration and analyze it as quickly as possible. - Consider preparing the sample at a low temperature (e.g., on an ice bath) to slow down the degradation kinetics.
Incorrect Diluent pH: The pH of the diluent is much lower than intended.- Verify the pH of your diluent using a calibrated pH meter. - Prepare fresh diluent if there is any doubt about its composition.
Issue 2: Inconsistent peak areas for the main compound in replicate injections.
Possible Cause Troubleshooting Steps
Ongoing Degradation: The compound is degrading in the autosampler vial over the course of the analytical run.- Reduce the residence time of the sample in the autosampler. If possible, use a cooled autosampler. - Prepare smaller batches of the sample and run them immediately. - If the analytical method allows, switch to a mobile phase with a higher pH to improve in-vial stability.
Matrix Effects: Components of the sample matrix are catalyzing the degradation.- Perform a standard addition experiment to see if the matrix is affecting stability. - If matrix effects are confirmed, consider a sample cleanup step (e.g., solid-phase extraction) prior to analysis.
Issue 3: Appearance of multiple degradation peaks.
Possible Cause Troubleshooting Steps
Complex Degradation Pathway: Under harsh acidic conditions (e.g., high temperature, strong acid), secondary degradation products may form.[10]- Analyze the sample under milder acidic conditions to see if the number of degradation products decreases. This can help in identifying the primary degradant. - Employ a stability-indicating HPLC method with sufficient resolution to separate all degradation products.[11][12] - Use mass spectrometry (LC-MS) to identify the molecular weights of the degradation products and elucidate their structures.
Oxidative Degradation: In addition to acid-catalyzed rearrangement, oxidative degradation may be occurring.- Purge your solutions with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. - Add a small amount of an antioxidant to your sample, if it does not interfere with the analysis.

Experimental Protocols

Protocol 1: Forced Degradation Study in Acidic Media

This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of 1,4-dihydro-2-methylbenzoic acid in an acidic solution.

Objective: To determine the degradation pathway and kinetics of 1,4-dihydro-2-methylbenzoic acid under acidic stress conditions.

Materials:

  • 1,4-dihydro-2-methylbenzoic acid

  • HPLC grade water

  • HPLC grade acetonitrile or methanol

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH) for neutralization

  • Class A volumetric flasks

  • Pipettes

  • HPLC system with UV or PDA detector

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 1,4-dihydro-2-methylbenzoic acid at a concentration of 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Acidic Stress Solution: Prepare a 0.1 M HCl solution by diluting concentrated HCl with HPLC grade water.

  • Stress Sample Preparation:

    • Pipette a known volume of the stock solution into a volumetric flask.

    • Add the 0.1 M HCl solution to the flask to achieve a final concentration of the active compound of approximately 0.1 mg/mL.

  • Time-Point Analysis:

    • Immediately withdraw an aliquot of the stressed sample (t=0), neutralize it with an equimolar amount of NaOH, and dilute it with the mobile phase to a suitable concentration for HPLC analysis.

    • Store the remaining stress sample at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points (e.g., 2, 4, 8, 12, and 24 hours). Neutralize and dilute each aliquot as described above before injection.

  • Control Sample: Prepare a control sample by diluting the stock solution in water instead of 0.1 M HCl and store it under the same conditions.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all potential degradation products.

  • Data Analysis:

    • Calculate the percentage of degradation at each time point by comparing the peak area of the parent compound to the t=0 sample.

    • Determine the relative retention times of any degradation products.

Visualizations

Proposed Degradation Pathway

G cluster_0 Acid-Catalyzed Rearrangement Start 1,4-dihydro-2-methylbenzoic acid Protonation Protonation of Diene Start->Protonation + H+ Carbocation Carbocation Intermediate Protonation->Carbocation Rearrangement 1,2-Hydride/Methyl Shift Carbocation->Rearrangement Aromatic_Product Aromatic Phenolic Product (e.g., 2-hydroxy-3-methylbenzoic acid) Rearrangement->Aromatic_Product - H+

Caption: Proposed degradation pathway of 1,4-dihydro-2-methylbenzoic acid.

Troubleshooting Workflow

G start Observation: Loss of Starting Material / New Peaks check_pH Is the medium acidic? start->check_pH yes_acidic Hypothesis: Dienone-Phenol Rearrangement check_pH->yes_acidic Yes no_acidic Consider other degradation pathways (e.g., oxidation, photolysis) check_pH->no_acidic No confirm_degradation Perform Forced Degradation Study (Protocol 1) yes_acidic->confirm_degradation analyze_results Analyze by Stability-Indicating HPLC/LC-MS confirm_degradation->analyze_results identify_product Identify Degradation Product(s) analyze_results->identify_product mitigate Mitigation Strategy: - Adjust pH - Reduce temperature - Minimize exposure time identify_product->mitigate

Caption: Troubleshooting workflow for stability issues.

References

  • Wikipedia. Dienone–phenol rearrangement. [Link]

  • Physics Wallah. Reaction and Mechanism of Dienone phenol Rearrangements. [Link]

  • Slideshare. Dienone phenol rearrangement reaction. [Link]

  • Scribd. DIENONE-PHENOL REARRANGEMENT - Copy. [Link]

  • YouTube. DIENONE-PHENOL REARRANGEMENT | #csirnet #gateexam #setexam #jamchemistry #jeeadvanced. [Link]

  • PubMed. Degradation of benzoic acid and its derivatives in subcritical water. [Link]

  • ResearchGate. Benzoic Acid Parameters observed during forced degradation study. [Link]

  • ResearchGate. Degradation of Benzoic Acid and its Derivatives in Subcritical Water. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • YouTube. DIENONE PHENOL REARRANGEMENT FOR CSIR NET/GATE/IIT JAM. [Link]

  • Pharma Stability. Troubleshooting & Pitfalls. [Link]

  • Longdom Publishing. Aromatic Pharmaceuticals Quality Control Best Practices and Associated Challenges. [Link]

  • ResearchGate. Degradation mechanism of benzoic acid. [Link]

  • PubChem. 1,4-Dihydro-2-methylbenzoic acid. [Link]

  • Chemistry Stack Exchange. Why is o-toluic acid (2-methylbenzoic acid) more acidic than benzoic acid? [Link]

  • Lhasa Limited. How To Overcome The Critical Challenges Faced In Forced Degradation Studies. [Link]

  • PubMed. Degradation of 2,4-dihydroxibenzoic acid by vacuum UV process in aqueous solution: kinetic, identification of intermediates and reaction pathway. [Link]

  • LCGC International. Stability Studies and Testing of Pharmaceuticals: An Overview. [Link]

  • Quora. Which is more acidic, 2-methyl benzoic acid or benzoic acid? and why? [Link]

  • ICH. ANALYTICAL PROCEDURE DEVELOPMENT Q14. [Link]

  • Springer. Handbook of Stability Testing in Pharmaceutical Development. [Link]

  • ResearchGate. RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. [Link]

  • Blog. What is the stability of O - Methylbenzoic Acid under different conditions? [Link]

  • Annals of Translational Medicine. Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS. [Link]

  • CrystEngComm. The crystal structures of chloro and methylortho-benzoic acids and their co-crystal: rationalizing similarities and differences. [Link]

Sources

Optimization

minimizing isomerization during Birch reduction workup

Welcome to the technical support center for Birch reduction. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Birch reduction. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of the Birch reduction workup, with a specific focus on a critical challenge: minimizing the isomerization of the desired 1,4-diene product to the thermodynamically more stable, but often undesired, conjugated 1,3-diene.

Our approach is grounded in a deep understanding of the reaction mechanism, offering not just protocols, but the causal reasoning behind them to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of a Birch reduction, and why is it susceptible to isomerization?

The Birch reduction of an aromatic ring typically yields a non-conjugated 1,4-cyclohexadiene as the kinetically favored product.[1][2][3] This outcome is governed by the "principle of least motion" and the electronic properties of the pentadienyl anion intermediate, where protonation occurs at the central carbon, which has the highest electron density.[1][4][5] However, this 1,4-diene is thermodynamically less stable than the corresponding conjugated 1,3-cyclohexadiene.[1][3] Under certain workup conditions, the 1,4-diene can isomerize to the more stable conjugated system, which is often an undesired side product.

Q2: What is the main culprit for isomerization during the Birch reduction workup?

The primary cause of isomerization is the presence of a strong base.[1][6] If the alkali metal (like sodium or lithium) is not completely consumed or quenched, it can react with the liquid ammonia solvent to form sodium amide (NaNH₂), a very strong base.[1] This amide ion is strong enough to deprotonate the 1,4-diene, leading to a resonance-stabilized pentadienyl anion, which upon subsequent protonation can yield the conjugated 1,3-diene. Vigorous acidic conditions during workup can also promote isomerization.[1]

Q3: How does the choice of proton source affect isomerization?

The presence of an alcohol (e.g., ethanol or tert-butanol) is crucial.[1][2][7][8] It serves two main purposes: it acts as a proton source to protonate the radical anion and cyclohexadienyl anion intermediates during the reaction, and it suppresses the formation of the highly basic amide ion (NH₂⁻) that catalyzes isomerization.[1][6] The alcohol is more acidic than ammonia, so it preferentially protonates the intermediates.

Q4: Can the temperature of the workup influence the final product ratio?

Yes, temperature plays a significant role in dictating kinetic versus thermodynamic control.[9][10][11][12] Low-temperature workup conditions (e.g., maintaining the reaction at -78 °C during quenching) help to preserve the kinetic 1,4-diene product by minimizing the energy available for the isomerization to the thermodynamic 1,3-diene to occur.[13] Conversely, allowing the reaction to warm up before quenching, or performing the workup at elevated temperatures, can provide the necessary activation energy for isomerization.[9][10][12]

Troubleshooting Guide: Isomerization Issues

This section addresses specific problems you might encounter related to product isomerization during your Birch reduction experiments.

Problem 1: Significant formation of the conjugated 1,3-diene is observed in the final product mixture.
  • Potential Cause A: Incomplete Quenching of Excess Alkali Metal.

    • Explanation: If unreacted sodium or lithium remains after the substrate is consumed, it can react with ammonia to form sodium amide. This strong base will then isomerize your desired 1,4-diene.

    • Troubleshooting Action:

      • Visual Confirmation: Ensure the characteristic deep blue color of the solvated electrons has dissipated before starting the workup. If the color persists, it indicates the presence of unreacted metal.

      • Inverse Quench: Instead of adding a quenching agent to the reaction, consider transferring the reaction mixture to a separate flask containing the quenching solution. This ensures immediate and efficient neutralization of any remaining reactive species.

      • Use of an Electron Scavenger: Small amounts of a scavenger like isoprene can be added to consume any residual solvated electrons before the main quenching step.[6]

  • Potential Cause B: Inappropriate Quenching Agent or Conditions.

    • Explanation: Using a very strong acid or allowing the reaction to become strongly basic during workup can catalyze the isomerization. The goal is a rapid and neutral quench.

    • Troubleshooting Action:

      • Buffered Quench: Use a saturated aqueous solution of ammonium chloride (NH₄Cl).[14] Ammonium chloride is a weak acid that effectively protonates any remaining anionic intermediates and quenches excess metal without creating harsh acidic conditions.

      • Avoid Strong Acids: Do not use strong mineral acids (e.g., HCl, H₂SO₄) for the initial quench, as this can lead to rapid and uncontrolled protonation and potential isomerization.[1]

      • Temperature Control: Perform the quench at low temperatures (e.g., -78 °C) to dissipate heat and minimize the risk of thermal isomerization.[13]

Problem 2: The ratio of 1,4- to 1,3-diene is inconsistent between batches.
  • Potential Cause: Variability in the Rate of Quenching Agent Addition.

    • Explanation: A slow addition of the quenching agent can create localized areas of high base concentration, promoting isomerization before the entire reaction is neutralized.

    • Troubleshooting Action:

      • Rapid Addition: Once you are ready to quench, add the saturated NH₄Cl solution quickly and with vigorous stirring to ensure rapid and homogeneous neutralization of the reaction mixture.[14]

      • Standardized Protocol: Develop a standardized and consistent protocol for the timing and rate of addition of the quenching agent for all experiments.

Visualizing the Mechanism and Isomerization Pathway

To better understand the chemical transformations, the following diagrams illustrate the core Birch reduction mechanism and the undesired isomerization pathway.

Birch_Reduction_Mechanism cluster_reaction Birch Reduction Pathway (Kinetic Product) cluster_isomerization Isomerization Pathway (Thermodynamic Product) Aromatic Aromatic Ring RadicalAnion Radical Anion Aromatic->RadicalAnion + e⁻ (from Na/NH₃) CyclohexadienylRadical Cyclohexadienyl Radical RadicalAnion->CyclohexadienylRadical + H⁺ (from ROH) CyclohexadienylAnion Cyclohexadienyl Anion CyclohexadienylRadical->CyclohexadienylAnion + e⁻ Product14 1,4-Cyclohexadiene (Kinetic Product) CyclohexadienylAnion->Product14 + H⁺ (from ROH) PentadienylAnion Pentadienyl Anion Product14->PentadienylAnion - H⁺ (by strong base, e.g., NH₂⁻) Product13 1,3-Cyclohexadiene (Thermodynamic Product) PentadienylAnion->Product13 + H⁺

Caption: The Birch reduction yields the kinetic 1,4-diene, which can isomerize to the thermodynamic 1,3-diene in the presence of a strong base.

Experimental Protocols
Protocol 1: Optimized Workup for Minimizing Isomerization

This protocol is designed for quenching a Birch reduction and isolating the 1,4-diene product while minimizing exposure to conditions that favor isomerization.

  • Cool the Reaction: Ensure the reaction vessel is maintained at a low temperature (typically -78 °C) in a dry ice/acetone bath.

  • Prepare Quenching Solution: In a separate flask, prepare a saturated aqueous solution of ammonium chloride (NH₄Cl). Cool this solution in an ice-water bath.

  • Quench the Reaction: With vigorous stirring, rapidly add the cold saturated NH₄Cl solution to the reaction mixture until the deep blue color disappears and the solution is neutralized. The frothing mentioned in some literature is due to the evolution of ammonia gas and hydrogen from quenching the excess sodium.[14]

  • Ammonia Evaporation: Remove the cooling bath and allow the mixture to warm to room temperature, which will evaporate the liquid ammonia. This can be done in a well-ventilated fume hood overnight.

  • Extraction: Once the ammonia has evaporated, add water and a suitable organic solvent (e.g., diethyl ether or MTBE). Transfer the mixture to a separatory funnel.

  • Washing: Separate the organic layer and wash it sequentially with water and then brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator with a low-temperature water bath (≤ 30 °C) to prevent thermal isomerization.[13]

Data Summary: Impact of Quenching Conditions

The choice of workup conditions can dramatically affect the ratio of the desired kinetic product to the undesired thermodynamic product. The following table provides a qualitative summary based on established principles.

Quenching ConditionExpected OutcomeRationale
Rapid quench with sat. aq. NH₄Cl at -78 °C High ratio of 1,4-diene (Kinetic Product) Neutralizes the reaction quickly under conditions that disfavor isomerization.[14]
Slow quench or quench at room temperature Increased proportion of 1,3-diene (Thermodynamic Product)Allows for localized high concentrations of base and provides thermal energy for isomerization.
Quench with water alone Variable, risk of 1,3-diene formationWater is a less effective proton source than an alcohol and may not sufficiently suppress amide formation.
Quench with strong acid (e.g., HCl) High risk of 1,3-diene formationHarsh acidic conditions can catalyze the isomerization to the more stable conjugated diene.[1]
Logical Workflow for Troubleshooting

When faced with isomerization, a systematic approach is key. The following flowchart outlines a decision-making process for optimizing your workup procedure.

Troubleshooting_Workflow Start Isomerization Observed? CheckQuench Review Quenching Protocol Start->CheckQuench Yes CheckTemp Review Temperature Control CheckQuench->CheckTemp Quench is rapid & with NH₄Cl? CheckProtonSource Verify Proton Source Sufficiency CheckTemp->CheckProtonSource Quench at -78°C? Solution Implement Optimized Protocol: - Rapid Quench - Low Temperature - Buffered System (NH₄Cl) CheckProtonSource->Solution Sufficient alcohol present? Problem Problem Action Action/Check Optimized Optimized State

Sources

Troubleshooting

Technical Support Center: 1,4-Dihydro-2-methylbenzoic Acid (1,4-DHMBA)

The following is a comprehensive Technical Support Center guide for handling 1,4-dihydro-2-methylbenzoic acid (1,4-DHMBA) . This guide is designed for researchers requiring strict anaerobic protocols to prevent the rapid...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Technical Support Center guide for handling 1,4-dihydro-2-methylbenzoic acid (1,4-DHMBA) . This guide is designed for researchers requiring strict anaerobic protocols to prevent the rapid oxidative degradation characteristic of Birch reduction products.

[1]

Status: Operational | Support Level: Tier 3 (Specialist) Topic: Inert Atmosphere Handling, Storage, and Troubleshooting Compound Class: Cyclic 1,4-Diene (Birch Reduction Product)[1]

Core Concept: The "Aromatization Cliff"

Why is this compound difficult to handle? 1,4-DHMBA is thermodynamically unstable relative to its aromatic precursor, o-toluic acid.[1] The driving force for degradation is the restoration of aromaticity (approx. 36 kcal/mol stabilization energy).

Two primary degradation vectors exist:

  • Oxidative Dehydrogenation: Direct reaction with atmospheric oxygen (

    
    ) restores the aromatic ring.
    
  • Isomerization: Acid or base catalysis migrates the isolated double bonds into conjugation (e.g., 1,2-dihydro form), which lowers the activation energy for subsequent oxidation.

The Golden Rule: Treat 1,4-DHMBA as a "living" intermediate. It survives only as long as you exclude oxygen and protons.

Visualizing the Danger (Degradation Pathway)

The following diagram illustrates the chemical fate of 1,4-DHMBA if mishandled. Note that the conjugated isomer is a "fast-track" to the aromatic waste product.

DegradationPathway Target 1,4-Dihydro-2-methylbenzoic Acid (Target Kinetic Product) Isomer 1,2-Dihydro Isomer (Conjugated Intermediate) Target->Isomer Acid/Base Catalysis (Isomerization) Waste o-Toluic Acid (Aromatic Waste) Target->Waste Direct Oxidation (+O2) Isomer->Waste Rapid Oxidation

Figure 1: The degradation cascade of 1,4-DHMBA. The 1,4-diene system is prone to both direct aromatization and isomerization-facilitated oxidation.[1]

Storage & Handling FAQs

Q1: I received the compound as a solid. Can I store it in a -20°C freezer?

Answer: Only if that freezer is inside a glovebox.

  • The Risk: Standard freezers have ambient atmosphere. Even in a sealed vial, the headspace contains enough oxygen to initiate surface aromatization, which turns the white solid yellow/brown.

  • The Fix: Store the solid in a glovebox under

    
     or 
    
    
    
    atmosphere. If a glovebox is unavailable, store in a Schlenk tube under positive inert pressure, wrapped in foil (light can accelerate radical oxidation), at -20°C or lower.[1]
Q2: My solvent is "HPLC Grade." Is that pure enough?

Answer: No. "HPLC Grade" refers to UV purity, not dissolved gas content.

  • The Risk: HPLC grade methanol or THF is saturated with dissolved oxygen. Dissolving 1,4-DHMBA in non-degassed solvent will result in 5-15% aromatization within minutes.[1]

  • The Fix: You must sparge solvents with inert gas for at least 30 minutes or use a Freeze-Pump-Thaw cycle (3 cycles minimum) before introducing the compound.[1]

Q3: Can I use Silica Gel for purification?

Answer: Absolutely NOT.

  • The Risk: Silica gel is slightly acidic (

    
    ). This acidity catalyzes the isomerization of the 1,4-diene to the 1,2-diene (conjugated), which then oxidizes rapidly.
    
  • The Fix:

    • Neutral Alumina: Use neutral alumina (Grade III) instead of silica.

    • Buffered Silica: If you must use silica, pre-treat it with 1-2% Triethylamine (

      
      ) in the eluent to neutralize acidic sites.
      

Troubleshooting Guide: Reaction & Workup

Scenario A: "My NMR shows a mixture of starting material and aromatic product."

Diagnosis: Oxygen ingress during workup. Root Cause: The Birch reduction quench (usually alcohol/acid) was exposed to air before the acid was fully neutralized or removed.

Corrective Workflow:

  • Quench Cold: Quench the reaction at -78°C.

  • Degassed Workup: Use degassed aqueous buffers (e.g.,

    
    ) for extraction.[1]
    
  • Rapid Filtration: Do not let the organic layer sit over drying agents (

    
    ) for hours. Filter and concentrate immediately under inert atmosphere.
    
Scenario B: "The product turned to oil and then solidified into the wrong compound."

Diagnosis: Spontaneous crystallization of the aromatic contaminant. Root Cause: 1,4-DHMBA is often an oil or low-melting solid.[1] o-Toluic acid (the degradation product) is a stable solid (


).[1] If the sample degrades, the aromatic impurity will crystallize out, leading you to believe you isolated a solid product.

Validation Step: Run a 1H NMR immediately.

  • Target (1,4-DHMBA): Look for the vinyl protons (approx.[1] 5.5 - 6.0 ppm) and the distinctive

    
     ring protons (approx.[1] 2.5 - 4.0 ppm).[1]
    
  • Contaminant (o-Toluic): Look for aromatic protons (7.0 - 8.0 ppm) and a downfield methyl shift.[1]

Master Protocol: Inert Transfer (Glovebox to Schlenk)

Use this workflow to move 1,4-DHMBA from storage to your reaction vessel without breaking the "Inert Chain of Custody."

InertHandling Start Start: Solid in Glovebox Step1 1. Weigh into Schlenk Flask (Inside Box) Start->Step1 Step2 2. Seal with Septum & Tape Step1->Step2 Step3 3. Transfer to Schlenk Line Step2->Step3 Step4 4. Cycle N2/Vacuum x3 (Hose connection only) Step3->Step4 Do NOT evacuate flask content! Step5 5. Counter-flow N2 Step4->Step5 Step6 6. Cannula Transfer (Degassed Solvent) Step5->Step6

Figure 2: The "Inert Chain of Custody" ensures the compound is never exposed to atmosphere during dissolution.[1]

Data & Specifications

Stability Profile
ConditionStability DurationObservation
Solid, +25°C, Air < 1 HourRapid yellowing, heat generation (exothermic oxidation).[1]
Solid, -20°C, Argon > 6 MonthsRemains white/off-white solid.[1]
Solution (

), Air
< 15 MinutesNMR shows rapid growth of aromatic peaks.[1]
Solution (

),

~ 24 HoursStable for overnight NMR acquisition.
Critical Solvents Table
SolventSuitabilityPre-treatment Required
Diethyl Ether Excellent Distill over Na/Benzophenone or sparge with Ar.[1]
Dichloromethane Poor Often acidic (HCl traces); causes isomerization.[1] Pass through basic alumina first.
Ethanol/Methanol Moderate Must be rigorously degassed; protic solvents can encourage isomerization if pH is not neutral.

References

  • Rabideau, P. W. (1989).[1] The Conformational Analysis of 1,4-Cyclohexadienes: 1,4-Dihydrobenzoic Acids. Tetrahedron, 45(12), 3571-3596.[1]

  • Kuehne, M. E., & Lambert, B. F. (1970).[1] 1,4-Dihydrobenzoic Acid.[1][2][3] Organic Syntheses, 50, 50. (Demonstrates general instability of the 1,4-dihydro acid class).

  • Birch, A. J. (1944).[1] Reduction by dissolving metals.[4] Part I. Journal of the Chemical Society, 430-436. (Foundational text on the mechanism and products).

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard protocols for drying and degassing solvents).

Sources

Optimization

Technical Support Center: Yield Optimization for the Reduction of 2-Methylbenzoic Acid

<_ _> Welcome to the technical support center for the reduction of 2-methylbenzoic acid to 2-methylbenzyl alcohol. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize...

Author: BenchChem Technical Support Team. Date: February 2026

<_ _>

Welcome to the technical support center for the reduction of 2-methylbenzoic acid to 2-methylbenzyl alcohol. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize reaction yields and troubleshoot common issues encountered during this transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions in your laboratory work.

Introduction: The Chemistry of the Transformation

The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. In the case of 2-methylbenzoic acid, the goal is to selectively reduce the carboxylic acid moiety without affecting the aromatic ring. The primary challenges in this process often revolve around reagent selection, controlling reaction conditions, and efficient product isolation.

This guide will focus on two of the most common and effective classes of reagents for this purpose: aluminohydrides (specifically Lithium Aluminum Hydride, LiAlH₄) and boranes (such as Borane-THF complex, BH₃·THF).

Method Selection: Choosing the Right Reducing Agent

A critical first step is selecting the appropriate reducing agent for your specific needs, considering factors like substrate compatibility, safety, and scale.

ReagentKey AdvantagesKey DisadvantagesSafety Considerations
Lithium Aluminum Hydride (LiAlH₄) Highly reactive and effective for reducing a wide range of functional groups, including carboxylic acids and esters.[1][2]Non-selective; will reduce most carbonyls.[1][3] Reacts violently with water and protic solvents.[4][5] Workup can be challenging.Pyrophoric potential; handle under inert atmosphere.[4][5] Requires careful, controlled quenching.[6] Class D fire extinguisher must be available.[4]
Borane-THF Complex (BH₃·THF) Highly selective for carboxylic acids in the presence of other functional groups like esters and ketones.[1][7][8] Milder reaction conditions.More expensive than LiAlH₄.[7] Unpleasant odor (if using BH₃·SMe₂).[1]Toxic and flammable gas.[3] Handle in a well-ventilated fume hood.

Troubleshooting Guide & FAQs

This section addresses common problems in a question-and-answer format, providing both solutions and the scientific reasoning behind them.

Issue 1: Low or No Conversion of 2-Methylbenzoic Acid

Q: I've run the reaction, but my TLC/NMR analysis shows mostly unreacted starting material. What went wrong?

A: This is a common issue that typically points to a problem with the reducing agent's activity or the reaction setup.

  • Possible Cause 1: Inactive Reducing Agent (LiAlH₄ or BH₃·THF).

    • Explanation: Both LiAlH₄ and borane complexes are highly sensitive to moisture and air.[4][5] Exposure can lead to decomposition, rendering the reagent inactive. LiAlH₄, in particular, reacts violently with water to produce hydrogen gas and aluminum hydroxides.[9][10]

    • Solution:

      • Use Fresh Reagent: Always use a freshly opened bottle of the reducing agent or a well-stored, sealed container.

      • Ensure Anhydrous Conditions: Dry all glassware in an oven ( >100°C) for several hours and cool under a stream of inert gas (nitrogen or argon). Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle of anhydrous grade solvent.

      • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction vessel.[9]

  • Possible Cause 2: Insufficient Stoichiometry.

    • Explanation: The reduction of a carboxylic acid with LiAlH₄ is a multi-step process that consumes multiple hydride equivalents. The first equivalent is consumed in an acid-base reaction with the acidic proton of the carboxylic acid, producing hydrogen gas.[11][12] Subsequent hydrides are required for the reduction itself.

    • Solution: A theoretical minimum of 0.75 equivalents of LiAlH₄ is needed after the initial deprotonation. However, it is standard practice to use a slight excess (e.g., 1.5 to 2.0 equivalents) to ensure complete conversion. For borane, at least one equivalent is typically sufficient.[7]

Issue 2: The Reaction Stalls or Proceeds Very Slowly

Q: The reaction starts, but it seems to stop before all the starting material is consumed. Why?

A: A stalling reaction often points to issues with temperature, solubility, or reagent addition.

  • Possible Cause 1: Inadequate Temperature.

    • Explanation: While initial addition of the reagent is often done at 0°C to control the exothermic reaction, the reduction itself may require higher temperatures to proceed at a reasonable rate.[13]

    • Solution: After the initial controlled addition of the reagent at 0°C, allow the reaction to warm to room temperature. If the reaction is still sluggish, gentle heating under reflux (in a suitable solvent like THF) may be necessary to drive it to completion.[13]

  • Possible Cause 2: Poor Solubility.

    • Explanation: 2-methylbenzoic acid or its intermediate lithium/aluminum salts may have limited solubility in the reaction solvent, especially at low temperatures. This can limit the accessibility of the substrate to the reducing agent.

    • Solution: Ensure you are using a sufficient volume of an appropriate anhydrous solvent, such as THF or diethyl ether, to maintain a homogenous solution.

Issue 3: Difficult or Low-Yielding Workup

Q: My reaction seems to have worked based on TLC, but I'm losing a lot of product during the workup. The layers are not separating well, or I'm getting a gelatinous precipitate.

A: The workup of LiAlH₄ reactions is notoriously challenging due to the formation of aluminum salt emulsions.[14]

  • Explanation: Quenching the reaction with water and acid leads to the formation of aluminum hydroxide (Al(OH)₃), a gelatinous solid that can trap the product and make phase separation difficult.

  • Solution: The Fieser Workup.

    • This is a widely adopted and reliable method to produce a granular, easily filterable aluminum salt precipitate.[6][15]

    • Procedure: For a reaction using 'X' grams of LiAlH₄, cool the reaction mixture to 0°C and slowly and sequentially add:

      • 'X' mL of water

      • 'X' mL of 15% aqueous NaOH solution

      • '3X' mL of water

    • After the additions, remove the cooling bath, stir the mixture vigorously for 15-30 minutes, and then filter the resulting granular solid.[6][16] This method avoids the formation of emulsions.

  • Alternative Solution: Rochelle's Salt Workup.

    • Explanation: Using a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) can effectively chelate the aluminum salts, breaking up emulsions and leading to clean phase separation.[17]

    • Procedure: After quenching the excess LiAlH₄ with a solvent like ethyl acetate at 0°C, add a saturated solution of Rochelle's salt and stir vigorously until two clear layers form.[17]

Experimental Protocols & Visual Workflows

Protocol 1: Reduction of 2-Methylbenzoic Acid with LiAlH₄
  • Setup: Under an inert atmosphere (N₂ or Ar), add a magnetic stir bar and anhydrous THF (e.g., 50 mL for 5 g of starting material) to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Reagent Addition: Cool the flask to 0°C using an ice bath. Carefully and portion-wise, add LiAlH₄ (1.5 eq.) to the THF.

  • Substrate Addition: Dissolve 2-methylbenzoic acid (1.0 eq.) in anhydrous THF and add it to the dropping funnel. Add the acid solution dropwise to the stirred LiAlH₄ suspension at 0°C. (Note: Vigorous H₂ evolution will occur initially).

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours. If necessary, heat the reaction to reflux and monitor by TLC until the starting material is consumed.

  • Workup (Fieser Method): Cool the reaction back to 0°C. Following the Fieser procedure outlined above, carefully add water, then 15% NaOH, then more water.

  • Isolation: Stir the resulting mixture at room temperature for 30 minutes. Add anhydrous MgSO₄, stir for another 15 minutes, and then filter the solids through a pad of Celite. Wash the filter cake with additional solvent (THF or diethyl ether).

  • Purification: Combine the organic filtrates and remove the solvent under reduced pressure. The resulting crude 2-methylbenzyl alcohol can be purified by column chromatography or distillation if necessary.

Visual Workflow: LiAlH₄ Reduction

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation A Flame-dried flask under N2 B Add Anhydrous THF A->B C Cool to 0°C B->C D Add LiAlH4 (1.5 eq) C->D E Dropwise addition of 2-methylbenzoic acid in THF D->E F Warm to RT, stir (Heat to reflux if needed) E->F G Monitor by TLC F->G H Cool to 0°C G->H I Fieser Quench: H2O, 15% NaOH, H2O H->I J Filter solids I->J K Concentrate filtrate J->K L Purify product K->L

Caption: General workflow for the LiAlH₄ reduction of 2-methylbenzoic acid.

Mechanistic Insight: Why is LiAlH₄ More Reactive Than NaBH₄?

Q: Can I use Sodium Borohydride (NaBH₄) instead of LiAlH₄ to reduce my carboxylic acid?

A: No, NaBH₄ is generally not strong enough to reduce carboxylic acids to alcohols.[13]

  • Explanation: The reactivity of a hydride reagent is related to the polarity of the Metal-Hydrogen bond. Aluminum is less electronegative (1.61) than Boron (2.04). This means the Al-H bond in LiAlH₄ is more polar, with a greater partial negative charge on the hydrogen, making it a more potent nucleophile (a stronger "hydride donor").[18] In contrast, the B-H bond in NaBH₄ is less polarized, making it a milder and more selective reducing agent, capable of reducing aldehydes and ketones but not less reactive functional groups like carboxylic acids and esters.[3]

Visualizing the LiAlH₄ Reduction Mechanism

G start 2-Methylbenzoic Acid (R-COOH) deprotonated Deprotonated Intermediate (R-COO- AlH3) + H2 start->deprotonated + LiAlH4 (Acid-Base) aldehyde Aldehyde Intermediate (R-CHO) deprotonated->aldehyde + 'H-' (from AlH3) (Reduction) alkoxide Alkoxide Complex (R-CH2O-AlH3) aldehyde->alkoxide + LiAlH4 (Reduction) product 2-Methylbenzyl Alcohol (R-CH2OH) alkoxide->product Aqueous Workup (H3O+)

Caption: Simplified mechanism for the reduction of a carboxylic acid with LiAlH₄.

References

  • Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane C
  • Lithium Aluminum Hydride (LiAlH4)
  • Lithium Aluminum Hydride | Office of Environmental Health and Safety.Princeton EHS.
  • Acid to Alcohol - Common Conditions.Organic Chemistry Portal.
  • Carboxylic Acids to Alcohols, Part 3: Borane.YouTube.
  • Show a mechanism for the lithium aluminum hydride reduction of be...Pearson.
  • What is the full mechanism for the reduction of a carboxylic acid by LiAlH4?Quora.
  • Borane as a Reducing Agent || Very Selective Reducer || IITian Explains.YouTube.
  • LithiumAluminumHydride-16853-85-3.docx.University of Georgia Office of Research.
  • Lithium aluminum hydride - Safety D
  • How To Handle Lithium Aluminum Hydride (LAH) in Lab | Precautions & Hazards Of LAH.YouTube.
  • Reduction of carboxylic acids (video).Khan Academy.
  • A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations.
  • Workup: Aluminum Hydride Reduction.University of Rochester, Department of Chemistry.
  • Can anyone suggest the best method for lithium aluminium hydride work up?
  • Technical Support Center: Selective Reduction of Formyl Group in the Presence of a Carboxylic Acid.Benchchem.
  • Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism.YouTube.
  • Lithium Aluminium Hydride Reductions - Rochelle's Salt.Curly Arrow.
  • Benzoic acid on reacting with lithium aluminium hydride give.Testbook.
  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.Chemistry Steps.
  • Reduction of carboxylic acid to alcohol!Sciencemadness.org.
  • Solvent-free reduction of carboxylic acids to alcohols with NaBH4 promoted by 2,4,6-trichloro-1,3,5.The Royal Society of Chemistry.
  • Reduction of Carboxylic Acids and Their Deriv
  • Reduction of Carboxylic Acids, Aldehydes & Ketones (DP IB Chemistry): Revision Note.Save My Exams.
  • Reaction pathway for the of methyl benzoate to benzyl alcohol.
  • How do I convert benzoic acid to m-nitrobenzyl alcohol using 2 steps?Chemistry Stack Exchange.
  • How is benzoic acid converted into benzyl alcohol?Quora.
  • Hydrogenation of benzoic acid to benzyl alcohol over Pt/SnO2.Queen's University Belfast.

Sources

Reference Data & Comparative Studies

Validation

1H NMR Analysis of 1,4-Dihydro-2-methylbenzoic Acid: A Comparative Technical Guide

Topic: 1H NMR Spectrum Analysis of 1,4-Dihydro-2-methylbenzoic Acid Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 1,4-Dihydro-2-methylbenzoic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of 1,4-Dihydro-2-methylbenzoic Acid Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,4-Dihydro-2-methylbenzoic acid (1,4-DHMBA) is a kinetic product typically derived from the Birch reduction of o-toluic acid. Unlike its fully aromatic precursor, 1,4-DHMBA is a non-conjugated diene susceptible to oxidative aromatization and acid-catalyzed isomerization.

This guide provides a rigorous comparative analysis of the 1H NMR spectral fingerprints of 1,4-DHMBA versus its stable alternative, 2-methylbenzoic acid (o-toluic acid) . We prioritize the detection of incomplete reduction and isomerization—critical quality attributes in intermediate synthesis.

Part 1: Structural Context & Synthesis Logic

To interpret the NMR spectrum accurately, one must understand the structural transformation driven by the Birch reduction mechanism. The reaction reduces the aromatic ring at the ipso (C1) and para (C4) positions, governed by the electron-withdrawing nature of the carboxylate group.

The Transformation Workflow

The following diagram illustrates the synthesis and critical stability checkpoints for NMR analysis.

BirchReduction Fig 1. Synthesis pathway and degradation risks affecting NMR interpretation. Start o-Toluic Acid (Aromatic Precursor) Reaction Birch Reduction (Na/NH3, EtOH) Start->Reaction Reduction Product 1,4-Dihydro-2-methylbenzoic Acid (Kinetic Product) Reaction->Product Kinetic Control (-78°C) Isomer 3,4-Dihydro Isomer (Thermodynamic impurity) Product->Isomer Acid Catalysis (H+) Oxidation Re-Aromatization (Oxidative Degradation) Product->Oxidation O2 Exposure Isomer->Oxidation -H2

Part 2: Comparative NMR Analysis

The primary analytical challenge is distinguishing the product (1,4-DHMBA) from unreacted starting material (o-toluic acid) and potential isomers.

Spectral Fingerprint Comparison

The table below contrasts the chemical shifts (


) of the aromatic precursor with the 1,4-dihydro product. Note the dramatic upfield shift of the ring protons due to the loss of aromatic ring current anisotropy.
Structural FeatureProton Type2-Methylbenzoic Acid (Precursor)1,4-DHMBA (Product)

(Shift Change)
Ring System Aromatic vs. Vinyl7.10 – 8.00 ppm (Multiplets)5.50 – 5.90 ppm (Multiplets)-2.1 ppm (Loss of aromaticity)
Ipso-Position C1-HNone (Quaternary C)3.80 – 4.00 ppm (m, 1H)New Signal (

)
Para-Position Ring MethyleneNone (Aromatic C-H)2.60 – 2.90 ppm (m, 2H)New Signal (

)
Methyl Group

vs.

~2.60 ppm (s, 3H)1.70 – 1.85 ppm (s, 3H)-0.8 ppm (Shielding)
Carboxyl -COOH11.0 – 13.0 ppm (Broad)11.0 – 13.0 ppm (Broad)Negligible
Detailed Signal Assignment (1,4-DHMBA)

Solvent: CDCl3 (Note: See stability warnings in Part 3)

  • The "Ipso" Methine (H-1,

    
     ~3.9 ppm): 
    
    • This proton is unique to the dihydro product. It appears as a multiplet due to allylic coupling with the C2-Methyl and C6-Vinyl proton.

    • Diagnostic Value: Integration of this peak sets the molar baseline (1H). If this integral is low relative to the methyl group, check for re-aromatization.

  • The Vinylic Methyl (Me-2,

    
     ~1.75 ppm): 
    
    • Appears as a broad singlet or doublet (small allylic coupling

      
       Hz).
      
    • Comparison: Significantly upfield from the aromatic methyl (

      
       2.6) due to the loss of the deshielding aromatic ring current.
      
  • The "Para" Methylene (H-4,

    
     ~2.7 ppm): 
    
    • These protons are "bis-allylic" in nature (flanked by two double bonds) but constrained in a ring. They appear as a multiplet integrating to 2H.

    • Differentiation: Distinguishes 1,4-dihydro (peak present) from 1,2-dihydro isomers (which would lack a bis-allylic methylene).

  • The Alkene Region (H-3, H-5, H-6,

    
     5.5 - 5.9 ppm): 
    
    • H-3: Often distinct, coupling with the adjacent methylene (H-4).

    • H-5/H-6: Typically overlap as a complex multiplet.

Part 3: Solvent Effects & Stability Protocols

The choice of NMR solvent is not merely about solubility; it determines the structural integrity of the analyte. 1,4-dihydrobenzoic acids are acid-sensitive.

Solvent Comparison: CDCl3 vs. DMSO-d6
FeatureChloroform-d (CDCl3) DMSO-d6 Recommendation
Acidity Often acidic (DCl formation)Neutral / Basic characterDMSO-d6 is Superior
Risk Catalyzes isomerization to conjugated 3,4-dihydro formStabilizes the kinetic 1,4-dihydro form
Resolution Sharper peaks, but risk of decompositionBroadening of -COOH and -OH, but safer
Workaround Must filter through basic alumina before useNone needed
Detecting Isomerization (The "Alternative" Impurity)

If the sample is handled improperly (acidic workup or old CDCl3), the double bonds migrate to conjugation.

  • 1,4-DHMBA (Kinetic):

    
     2.7 (Methylene H-4).
    
  • 3,4-DHMBA (Thermodynamic): Loss of the H-1 methine signal at 3.9 ppm; appearance of new methylene signals adjacent to the carboxyl group.

Part 4: Experimental Protocol

Sample Preparation (Self-Validating System)

To ensure the spectrum reflects the synthesized product and not a degradation artifact, follow this strict protocol:

  • Solvent Neutralization: If using

    
    , pass 1 mL through a pipette containing 50 mg of basic alumina immediately before dissolving the sample. This neutralizes trace DCl.
    
  • Concentration: Prepare a solution of 10-15 mg sample in 0.6 mL solvent. High concentrations can promote dimerization or stacking effects.

  • Temperature: Run the acquisition at 298 K (25°C). Avoid heating the probe, as this accelerates oxidative aromatization.

Acquisition Parameters
  • Pulse Sequence: Standard 1H (zg30).

  • Relaxation Delay (D1): Set to

    
     5 seconds. The relaxation times (
    
    
    
    ) of the quaternary carbons and the methine proton (H-1) can be long; insufficient delay will skew integration ratios, making purity assessment impossible.
  • Scans (NS): 16 to 32 scans are sufficient for >95% purity.

Data Processing
  • Window Function: Apply exponential multiplication (LB = 0.3 Hz) to resolve fine allylic coupling on the methyl group.

  • Phasing: Manual phasing is required. The broad carboxyl peak often distorts automatic phasing algorithms.

References

  • Birch, A. J. (1944).[1] "Reduction by dissolving metals. Part I." Journal of the Chemical Society, 430-436. Link

  • Rabideau, P. W. (1978). "The conformational analysis of 1,4-dihydrobenzenes." Accounts of Chemical Research, 11(4), 141-147. Link

  • Hook, J. M., & Mander, L. N. (1986). "Recent developments in the Birch reduction of aromatic compounds: applications to the synthesis of natural products." Natural Product Reports, 3, 35-85. Link

  • Organic Syntheses. "1,4-Dihydrobenzoic Acid." Org.[2][3] Synth. 1963, 43, 22. (Provides the foundational shifts for the parent compound). Link

Sources

Comparative

A Comparative Guide to the ¹H NMR Vinyl Proton Shifts of 1,4-dihydro-2-methylbenzoic acid

For researchers and professionals in drug development and organic synthesis, the precise characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the precise characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for elucidating the structure of organic molecules. This guide provides an in-depth analysis of the characteristic vinyl proton shifts in 1,4-dihydro-2-methylbenzoic acid, offering a comparative perspective with related structures and the underlying principles governing their chemical shifts.

Introduction to ¹H NMR and Vinyl Proton Environments

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ), reported in parts per million (ppm), is a key parameter that indicates the electronic environment of a proton. Protons in different chemical environments will resonate at different frequencies, leading to distinct signals in the NMR spectrum.

Vinyl protons, which are hydrogens attached to the carbon atoms of a double bond, typically resonate in the range of 4.5-6.5 ppm.[1] Their exact chemical shift is sensitive to the electronic effects of neighboring substituents and the overall geometry of the molecule. In cyclic systems like 1,4-dihydro-2-methylbenzoic acid, the constrained conformation and the presence of multiple substituents create a unique magnetic environment for each vinyl proton.

The Structure of 1,4-dihydro-2-methylbenzoic acid

1,4-dihydro-2-methylbenzoic acid possesses a non-aromatic, cyclic diene core. The IUPAC name for this compound is 2-methylcyclohexa-2,5-diene-1-carboxylic acid.[2] Its structure presents three distinct vinyl protons, each influenced differently by the electron-withdrawing carboxyl group (-COOH) and the electron-donating methyl group (-CH₃). Understanding these influences is crucial for the correct assignment of the vinyl proton signals in the ¹H NMR spectrum.

Predicted ¹H NMR Vinyl Proton Shifts

While a publicly available, fully assigned ¹H NMR spectrum for 1,4-dihydro-2-methylbenzoic acid is not readily found in the searched literature, we can predict the chemical shifts of the vinyl protons based on established principles of NMR spectroscopy and data from analogous compounds. The deshielding effect of the carboxyl group and the shielding effect of the methyl group will be the primary determinants of the vinyl proton chemical shifts.

Table 1: Predicted ¹H NMR Chemical Shifts for Vinyl Protons in 1,4-dihydro-2-methylbenzoic acid

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityRationale for Prediction
H3 ~6.0 - 6.5Doublet of doubletsThis proton is on a double bond adjacent to the carboxyl group and is expected to be the most deshielded of the vinyl protons due to the electron-withdrawing nature of the carbonyl.
H5 ~5.7 - 6.0Doublet of doubletsThis proton is on the second double bond and is influenced by the distant carboxyl group and the adjacent methyl group. It is expected to be less deshielded than H3.
H6 ~5.5 - 5.8Doublet of doubletsThis proton is also on the second double bond and will have a chemical shift similar to H5, but potentially slightly upfield due to its cis-relationship to the methyl group on the adjacent carbon.

Note: These are estimated values. The actual chemical shifts can vary depending on the solvent and concentration.

Comparative Analysis with Related Structures

To contextualize the predicted shifts for 1,4-dihydro-2-methylbenzoic acid, it is instructive to compare them with the known chemical shifts of vinyl protons in related cyclic dienes and substituted benzoic acids.

  • Cyclohexadiene: In 1,3-cyclohexadiene, the vinyl protons resonate around 5.8-6.0 ppm. In 1,4-cyclohexadiene, the vinyl protons are equivalent and show a signal around 5.7 ppm. These values provide a baseline for the vinyl protons in a cyclic diene system without the influence of strong electron-withdrawing or -donating groups.

  • Benzoic Acid: In benzoic acid, the aromatic protons ortho to the carboxyl group are deshielded and appear at approximately 8.1 ppm, while the meta and para protons are found at around 7.4-7.6 ppm.[3] This demonstrates the significant deshielding effect of the carboxyl group on nearby protons. Although 1,4-dihydro-2-methylbenzoic acid is not aromatic, the strong deshielding influence of the carboxyl group on the adjacent vinyl proton (H3) is expected.

  • Substituted Dienes: The introduction of substituents onto a diene system can lead to significant changes in the chemical shifts of the vinyl protons. For instance, in Diels-Alder adducts of cyclic dienes, the stereochemistry and electronic nature of the substituents play a crucial role in determining the proton chemical shifts.[4]

Experimental Protocol for ¹H NMR Spectroscopy

Acquiring a high-quality ¹H NMR spectrum is essential for accurate structural elucidation. The following is a generalized protocol for the analysis of a solid sample like 1,4-dihydro-2-methylbenzoic acid.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent in which the analyte is soluble. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD). The choice of solvent can influence the chemical shifts, particularly for protons involved in hydrogen bonding, such as the carboxylic acid proton.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of 1,4-dihydro-2-methylbenzoic acid.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

  • Internal Standard (Optional): Tetramethylsilane (TMS) is often added as an internal standard and its signal is set to 0.00 ppm.[3] However, modern NMR spectrometers can use the residual solvent peak as a reference.

NMR Data Acquisition Workflow

The following diagram illustrates the key steps in acquiring a ¹H NMR spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Place Place Tube in Spinner Transfer->Place Insert Insert into Spectrometer Place->Insert Lock Lock on Solvent Signal Insert->Lock Shim Shim for Homogeneity Lock->Shim Acquire Acquire FID Shim->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference Spectrum Baseline->Reference Integrate Integrate Peaks Analysis Spectral Analysis & Interpretation Integrate->Analysis Reference->Integrate

Caption: Workflow for ¹H NMR data acquisition and processing.

Conclusion

The vinyl protons of 1,4-dihydro-2-methylbenzoic acid are expected to exhibit distinct signals in the ¹H NMR spectrum, with chemical shifts primarily influenced by the electronic effects of the carboxyl and methyl groups. By understanding these influences and comparing with related structures, researchers can confidently assign the vinyl proton resonances and confirm the molecular structure. The application of a robust experimental protocol is crucial for obtaining high-quality data amenable to detailed analysis. This guide provides the foundational knowledge for interpreting the ¹H NMR spectrum of this and similar substituted cyclic diene systems, aiding in the rigorous structural characterization required in modern chemical research.

References

  • PubChem. 1,4-Dihydro-2-methylbenzoic acid. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis... [Link]

  • Beilstein Journals. Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes. [Link]

  • University of California, San Diego. Chapter 5: NMR - Organic Chemistry. [Link]

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Validation

A Comparative Guide to the UV-Vis Absorption of Conjugated vs. Non-Conjugated Dihydrobenzoic Acids

For researchers and professionals in drug development and chemical analysis, understanding the structural nuances of molecules is paramount. Ultraviolet-Visible (UV-Vis) spectroscopy is a foundational technique that prov...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical analysis, understanding the structural nuances of molecules is paramount. Ultraviolet-Visible (UV-Vis) spectroscopy is a foundational technique that provides critical insights into the electronic structure of organic compounds. This guide offers an in-depth comparison of the UV-Vis absorption characteristics of conjugated and non-conjugated dihydrobenzoic acid isomers, grounded in the principles of electronic transitions and supported by experimental best practices.

The Foundational Principle: Conjugation and Electronic Transitions

UV-Vis spectroscopy measures the absorption of light by a molecule, which promotes electrons from a ground state to a higher energy excited state.[1][2] In organic molecules containing double bonds, the most significant electronic transitions are typically π → π* transitions, where an electron from a π bonding orbital (the Highest Occupied Molecular Orbital, or HOMO) is excited to a π* antibonding orbital (the Lowest Unoccupied Molecular Orbital, or LUMO).[3][4] The energy difference (ΔE) between the HOMO and LUMO dictates the wavelength (λ) of light absorbed, as described by the equation E = hc/λ.[5]

The key differentiator for the UV-Vis spectra of dihydrobenzoic acids is the presence or absence of conjugation —a system of alternating single and multiple bonds.[6] When π systems are conjugated, the p-orbitals overlap, creating a delocalized system of electrons. This delocalization has a profound effect: it lowers the overall energy of the system, decreasing the energy gap between the HOMO and LUMO.[7]

Key Consequences of Conjugation:

  • Bathochromic Shift (Red Shift): Because the HOMO-LUMO energy gap is smaller, less energy is required for the π → π* transition. Consequently, the molecule absorbs light of a longer wavelength.[7][8]

  • Hyperchromic Effect: Conjugation typically increases the probability of the electronic transition, leading to a more intense absorption, which is quantified by a higher molar absorptivity (ε).[7]

Molecules or parts of molecules that absorb light in the UV-Vis region are known as chromophores .[3] The presence of conjugation creates a larger, more easily excitable chromophore.

Comparative Analysis: Conjugated vs. Non-Conjugated Dihydrobenzoic Acids

To illustrate the spectral differences, let us consider two hypothetical isomers of dihydrobenzoic acid. Benzoic acid itself, the parent aromatic compound, shows characteristic absorption bands around 230 nm and 274 nm due to its conjugated aromatic system.[9][10] Dihydrobenzoic acids, where the aromatic ring is partially saturated, will exhibit spectra that are highly dependent on the arrangement of the remaining double bonds.

  • Case 1: Non-Conjugated Dihydrobenzoic Acid (e.g., 2,5-Dihydrobenzoic Acid) In this isomer, the two double bonds within the six-membered ring are isolated from each other and from the carbonyl group of the carboxylic acid. The chromophores are essentially two isolated alkene systems and a carbonyl group. Isolated alkene π → π* transitions typically occur at high energies, absorbing light at short wavelengths, often below the 220 nm cutoff of standard spectrophotometers.[3] Therefore, the spectrum is expected to show weak absorptions at shorter wavelengths.

  • Case 2: Conjugated Dihydrobenzoic Acid (e.g., 2,4-Dihydrobenzoic Acid) This isomer features a conjugated diene system within the ring. This extended conjugation significantly lowers the HOMO-LUMO energy gap compared to the isolated double bonds in the non-conjugated isomer.[7] This results in a pronounced bathochromic shift, moving the primary absorption maximum (λmax) to a longer, more readily measurable wavelength, likely well above 220 nm. The molar absorptivity is also expected to be significantly higher.

The Woodward-Fieser rules, a set of empirically derived principles, can be used to predict the λmax for conjugated systems based on their specific structure, including the base chromophore and the contribution of various substituents.[11][12] For a heteroannular (acyclic) diene, the base value for λmax is 214 nm, with additional increments for alkyl substituents or ring residues, providing a reliable estimation of the expected absorption.[11][13]

Data Summary: Predicted UV-Vis Characteristics
FeatureNon-Conjugated Dihydrobenzoic AcidConjugated Dihydrobenzoic AcidRationale
Primary Chromophore Isolated C=C and C=O groupsConjugated diene systemArrangement of double bonds determines the extent of π-electron delocalization.
HOMO-LUMO Gap (ΔE) LargeSmallConjugation lowers the energy of the LUMO and raises the energy of the HOMO.[3][5]
Predicted λmax < 220 nm> 230 nm (estimated via Woodward-Fieser rules)A smaller ΔE corresponds to absorption at a longer wavelength.[8]
Molar Absorptivity (ε) LowHighThe hyperchromic effect increases absorption intensity in conjugated systems.[7]
Visualizing the Electronic Transition

The following diagram illustrates the fundamental difference in the energy required for a π → π* transition in a non-conjugated versus a conjugated system.

G cluster_0 Non-Conjugated System cluster_1 Conjugated System HOMO_NC π (HOMO) LUMO_NC π* (LUMO) HOMO_NC->LUMO_NC  ΔE (Large)    (Shorter λ)   HOMO_C π (HOMO) LUMO_C π* (LUMO) HOMO_C->LUMO_C  ΔE (Small)    (Longer λ)   E_axis Energy

Caption: Energy gap difference in non-conjugated vs. conjugated systems.

Experimental Protocol for UV-Vis Spectral Acquisition

To empirically validate the theoretical differences, a robust and self-validating experimental protocol is essential. This methodology ensures accuracy and reproducibility.

Step 1: Reagent and Sample Preparation
  • Solvent Selection: Choose a spectral grade solvent that dissolves the dihydrobenzoic acid isomers and is transparent in the wavelength range of interest. Ethanol or cyclohexane are common choices as they have UV cutoffs below 210 nm.

  • Stock Solution Preparation: Accurately weigh a small amount (e.g., 1-2 mg) of the solid dihydrobenzoic acid sample and dissolve it in a known volume (e.g., 10.00 mL) of the chosen solvent in a volumetric flask to create a stock solution.

  • Working Solution Preparation: Prepare a dilute working solution from the stock solution. A typical concentration for UV-Vis analysis is around 5 x 10⁻⁵ M.[14] The final absorbance should ideally be between 0.1 and 1.5 to ensure linearity within the Beer-Lambert Law.[15]

Step 2: Instrument Setup and Calibration
  • Instrument Initialization: Power on the UV-Vis spectrophotometer and allow the lamps (deuterium for UV, tungsten for visible) to warm up for at least 15-20 minutes to ensure stable output.

  • Parameter Configuration: Set the desired wavelength range for the scan (e.g., 200-400 nm). Select a scan speed (e.g., 120 nm/min) and a data interval (e.g., 1.0 nm).

  • Baseline Correction (Autozero): Fill a matched pair of quartz cuvettes with the pure solvent. Place one in the reference beam path and the other in the sample beam path. Run a baseline scan to zero the instrument, correcting for any absorbance from the solvent and the cuvettes themselves.

Step 3: Sample Measurement and Data Analysis
  • Sample Scan: Empty the sample cuvette, rinse it with a small amount of the working solution, and then fill it with the working solution. Place it back into the sample holder.

  • Acquire Spectrum: Initiate the scan. The instrument will plot absorbance as a function of wavelength.

  • Data Interpretation: Identify the wavelength of maximum absorbance (λmax) and record its value. Note the absorbance value at λmax to calculate the molar absorptivity (ε) using the Beer-Lambert Law (A = εbc), where A is absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration.

  • Repeatability: Perform the measurement in triplicate to ensure the results are reproducible.

Experimental Workflow Diagram

G A Prepare Stock & Working Solutions B Instrument Warm-up & Setup A->B Simultaneously C Run Solvent Baseline (Autozero) B->C D Rinse & Fill Cuvette with Sample C->D E Acquire UV-Vis Spectrum (200-400 nm) D->E F Identify λmax and Record Absorbance E->F G Calculate Molar Absorptivity (ε) F->G H Compare Spectra of Isomers G->H

Caption: Standard workflow for comparative UV-Vis spectral analysis.

Conclusion

The UV-Vis absorption spectrum is a powerful diagnostic tool for distinguishing between conjugated and non-conjugated isomers of dihydrobenzoic acid. The presence of a conjugated π-electron system leads to a characteristic bathochromic shift (absorption at longer wavelengths) and a hyperchromic effect (increased absorption intensity) compared to its non-conjugated counterpart. This difference is a direct consequence of the reduced HOMO-LUMO energy gap in the conjugated molecule. By employing a careful and systematic experimental approach, researchers can leverage these spectral fingerprints to confirm molecular structure, assess purity, and gain critical insights for drug development and materials science.

References

  • Wikipedia. Woodward's rules. [Link]

  • PharmaTutor. (2012). ELECTRONIC TRANSITION IN UV VISIBLE SPECTROSCOPY. [Link]

  • PharmaXChange.info. (2012). Woodward-Fieser Rules to Calculate Wavelength of Maximum Absorption (Lambda-max) of Conjugated Carbonyl Compounds. [Link]

  • Slideshare. Calculation of λ using woodward fieser rules. [Link]

  • International Journal of Pharmaceutical and Bio Medical Science. (2023). Woodward Fisher Regulation for Calculating Absorption Maxima. [Link]

  • JoVE. (2023). UV–Vis Spectroscopy: Woodward–Fieser Rules. [Link]

  • IQ-USP. Electronic Excitation by UV/Vis Spectroscopy. [Link]

  • Chemistry LibreTexts. (2019). 15.10: Interpreting Ultraviolet Spectra - The Effect of Conjugation. [Link]

  • JoVE. (2023). UV–Vis Spectroscopy of Conjugated Systems. [Link]

  • Jack Westin. Ultraviolet Region - Molecular Structure And Absorption Spectra. [Link]

  • SpringerLink. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. [Link]

  • PubMed. (2020). Absorption spectra of benzoic acid in water at different pH and in the presence of salts: insights from the integration of experimental data and theoretical cluster models. [Link]

  • SIELC Technologies. UV-Vis Spectrum of Benzoic Acid. [Link]

  • ResearchGate. (2012). Experimental UV spectra of benzoic acid derivatives. [Link]

  • Physical Chemistry Chemical Physics. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. [Link]

  • YouTube. (2025). UV–Visible Spectrophotometry for Organic Compounds | Wavelength Scanning & Kinetics Analysis. [Link]

  • La Salle University. CHL311 Instrumental Analysis Laboratory Qualitative UV-VIS Spectrophotometry Laboratory. [Link]

  • ResearchGate. (2018). (PDF) UV-Visible Spectrophotometric Method and Validation of Organic Compounds. [Link]

  • European Journal of Engineering and Technology Research. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. [Link]

  • Master Organic Chemistry. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. [Link]

  • SIELC Technologies. UV-Vis Spectrum of 2,3-dihydroxybenzoic Acid. [Link]

  • SIELC Technologies. UV-Vis Spectrum of 3,4-dihydroxybenzoic Acid. [Link]

  • ResearchGate. UV spectra of the dihydroxybenzoic acid isomers in MeOH, in the range of 230-400 nm. [Link]

  • Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]

  • University of Toronto Scarborough. Interpreting UV-Vis Spectra. [Link]

  • College of Saint Benedict & Saint John's University. (2017). UV3. UV-Visible Spectroscopy of Organic Compounds. [Link]

  • Chemistry LibreTexts. (2024). 14.8: Interpreting Ultraviolet Spectra- The Effect of Conjugation. [Link]

  • MDPI. (2023). Comparison of the Oxidation of 3,5-Dihydroxybenzoic Acid in Rainwater by UV/Fenton-like and UV/H2O2 Processes. [Link]

  • ResearchGate. Mass spectra of 2,5 dihydroxybenzoic acid (gentisic acid, GA) found in.... [Link]

  • PubChem. 2,5-Dihydroxybenzoic acid. [Link]

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Comparative

Comparative Guide: Mass Spectrometry Fragmentation of C8H10O2 Derivatives

Executive Summary The structural formula C8H10O2 (MW 138.16 Da) represents a critical isomeric group in metabolomics and drug impurity profiling. The three primary candidates—Dimethoxybenzenes (DMB) , 2-Phenoxyethanol ,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural formula C8H10O2 (MW 138.16 Da) represents a critical isomeric group in metabolomics and drug impurity profiling. The three primary candidates—Dimethoxybenzenes (DMB) , 2-Phenoxyethanol , and Tyrosol —share identical molecular weights but exhibit distinct pharmacophores.

This guide provides a technical comparison of their fragmentation behaviors under Electron Ionization (EI) and demonstrates how Trimethylsilylation (TMS derivatization) serves as the definitive orthogonal filter for structural elucidation.

Part 1: The Structural Landscape (The Alternatives)

Before analyzing fragmentation, we must define the candidates. The Degree of Unsaturation (DoU) is 4, indicating an aromatic ring in all stable isomers.

CompoundStructure TypeActive Protons (TMS Sites)Key Application
1,2-Dimethoxybenzene Aromatic Ether0 Drug synthesis intermediate (Veratrole)
2-Phenoxyethanol Glycol Ether1 (Aliphatic -OH)Preservative, Anesthetic
Tyrosol Phenolic Alcohol2 (Phenolic -OH, Aliphatic -OH)Antioxidant (Olive oil), Metabolite
Part 2: Comparative Fragmentation Analysis (Native EI)

Under standard 70 eV Electron Ionization, these isomers fragment via distinct mechanistic pathways driven by the stability of the resulting carbocations.

1. Alkyl-Oxygen Cleavage: Dimethoxybenzenes
  • Mechanism: The molecular ion (

    
    ) is stable. The primary fragmentation is the loss of a methyl radical (
    
    
    
    ) to form a resonance-stabilized oxonium ion.
  • Diagnostic Ion:

    
     123  (
    
    
    
    ).
  • Isomer Specificity:

    • 1,2-Isomer (Ortho): Exhibits the "Ortho Effect." The proximity of oxygen atoms allows for the elimination of formaldehyde (

      
      ), generating a secondary fragment at 
      
      
      
      77
      or
      
      
      65
      (cyclopentadienyl cation) with higher abundance than the para isomer.
    • 1,4-Isomer (Para): The

      
       123 peak is often the base peak; further fragmentation is less favored due to lack of ortho-interaction.
      
2. McLafferty-Like Rearrangement: 2-Phenoxyethanol[1]
  • Mechanism: The ether oxygen directs cleavage. The bond between the ether oxygen and the ethyl group breaks, often accompanied by hydrogen transfer.

  • Diagnostic Ion:

    
     94  (Phenol radical cation, 
    
    
    
    ) and
    
    
    77
    (Phenyl cation).
  • Differentiation: The presence of the intense

    
     94 peak immediately distinguishes this from DMB and Tyrosol.
    
3. Benzylic Cleavage: Tyrosol
  • Mechanism: Benzylic cleavage is the dominant force. The bond beta to the aromatic ring breaks to stabilize the positive charge on the ring (forming a quinone methide-like structure).

  • Diagnostic Ion:

    
     107  (Loss of 
    
    
    
    , mass 31).
  • Differentiation: The loss of 31 Da is unique to the primary alcohol tail of Tyrosol.

Part 3: Derivatization Strategies (The Resolution Layer)

Native fragmentation can be ambiguous at low abundance. Derivatization with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) creates a mass shift based on the number of active protons, providing a self-validating identification system.

The "Shift" Logic
  • Dimethoxybenzene: 0 Active H

    
     No Reaction 
    
    
    
    Mass remains 138 .
  • 2-Phenoxyethanol: 1 Active H

    
     Mono-TMS 
    
    
    
    Mass shifts to 210 (+72).
  • Tyrosol: 2 Active H

    
     Bis-TMS 
    
    
    
    Mass shifts to 282 (+144).
Comparative Data Table (Native vs. TMS-Derivatized)
Feature1,2-Dimethoxybenzene2-PhenoxyethanolTyrosol
Native

138138138
Native Base Peak 138 or 12394107
Derivatization Outcome No Reaction Mono-TMS Bis-TMS
Derivatized

138210282
Key TMS Fragment N/A

73 (TMS), 75

179 (Benzylic cleavage of TMS group)
Retention Time (GC) Early EluterMid EluterLate Eluter
Part 4: Visualization of Pathways

The following diagram illustrates the decision logic and fragmentation pathways for identifying these isomers.

C8H10O2_Fragmentation Start Unknown C8H10O2 (MW 138) Deriv Step 1: BSTFA Derivatization Start->Deriv Path_NoRxn No Mass Shift (M+ = 138) Deriv->Path_NoRxn 0 TMS Groups Path_Mono Shift +72 Da (M+ = 210) Deriv->Path_Mono 1 TMS Group Path_Bis Shift +144 Da (M+ = 282) Deriv->Path_Bis 2 TMS Groups DMB Dimethoxybenzene (No Active H) Path_NoRxn->DMB Phenoxy 2-Phenoxyethanol (1 Active H) Path_Mono->Phenoxy Tyrosol Tyrosol (2 Active H) Path_Bis->Tyrosol Frag_DMB EI Fragment: m/z 123 (Loss of Methyl) DMB->Frag_DMB Frag_Phenoxy EI Fragment: m/z 94 (Phenol Cation) Phenoxy->Frag_Phenoxy Frag_Tyrosol EI Fragment: m/z 179 (Benzylic Cleavage of Bis-TMS) Tyrosol->Frag_Tyrosol

Caption: Logical workflow for structural differentiation of C8H10O2 isomers using derivatization mass shifts and diagnostic fragment ions.

Part 5: Validated Experimental Protocol

This protocol ensures complete silylation of hindered hydroxyls (Tyrosol) while preventing degradation.

Reagents
  • Solvent: Anhydrous Pyridine (acts as an acid scavenger).

  • Reagent: BSTFA + 1% TMCS (Trimethylchlorosilane acts as a catalyst).

  • Standard: Alkane ladder (

    
    ) for Retention Index (RI) calculation.
    
Step-by-Step Workflow
  • Sample Preparation: Dissolve 1 mg of sample in 100 µL of anhydrous pyridine.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS.

  • Incubation: Cap the vial tightly (Teflon-lined cap) and heat at 60°C for 30 minutes .

    • Why? Tyrosol contains a phenolic -OH and a primary -OH. The phenolic -OH reacts fast; the primary -OH requires thermal energy to reach 100% conversion.

  • Cooling & Dilution: Cool to room temperature. Dilute 1:10 with Hexane or Ethyl Acetate to protect the GC column from excess reagent.

  • GC-MS Injection: Inject 1 µL in Split Mode (10:1).

    • Inlet Temp: 250°C.

    • Source Temp: 230°C.

Quality Control (Self-Validation)
  • Blank Run: Inject reagents only. Look for

    
     73, 147, 207 (siloxane bleed) to distinguish from analyte.
    
  • Incomplete Reaction Check: If you see a peak at

    
     210 for Tyrosol (Mono-TMS), the incubation time was insufficient. You must achieve the Bis-TMS form (
    
    
    
    282) for quantitative accuracy.
References
  • NIST Mass Spectrometry Data Center. Ethanol, 2-phenoxy- (Mass Spectrum). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • NIST Mass Spectrometry Data Center. Benzene, 1,2-dimethoxy- (Mass Spectrum).[2] NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • MDPI. Tyrosol and Hydroxytyrosol Determination in Extra Virgin Olive Oil with Direct Liquid Electron Ionization-Tandem Mass Spectrometry. Available at: [Link][1]

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